1,3,5-Cyclooctatriene
説明
Structure
3D Structure
特性
CAS番号 |
1871-52-9 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
(1Z,3Z,5Z)-cycloocta-1,3,5-triene |
InChI |
InChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-6H,7-8H2/b2-1-,5-3-,6-4- |
InChIキー |
ICPMUWPXCAVOOQ-XCADPSHZSA-N |
SMILES |
C1CC=CC=CC=C1 |
異性体SMILES |
C1/C=C\C=C/C=C\C1 |
正規SMILES |
C1CC=CC=CC=C1 |
同義語 |
1,3,5-Cyclooctatriene |
製品の起源 |
United States |
Foundational & Exploratory
Valence Tautomerism of 1,3,5-Cyclooctatriene and Bicyclo[4.2.0]octa-2,4-diene: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the valence tautomerism exhibited between 1,3,5-cyclooctatriene and its bicyclic isomer, bicyclo[4.2.0]octa-2,4-diene. This dynamic equilibrium is a classic example of a pericyclic reaction, involving the interconversion of two isomers through a concerted reorganization of electrons without the migration of any atoms or groups. Understanding this tautomerism is crucial for researchers in organic synthesis and drug development, as the reactivity and properties of the two isomers differ significantly.
Quantitative Data Summary
The equilibrium between this compound and bicyclo[4.2.0]octa-2,4-diene has been quantitatively characterized through various physical and thermodynamic measurements. The following tables summarize the key quantitative data for this tautomeric system.
Table 1: Equilibrium Composition and Thermodynamic Data
| Parameter | Value | Conditions | Reference |
| Equilibrium Composition | 85% this compound, 15% Bicyclo[4.2.0]octa-2,4-diene | Thermal equilibrium | [1] |
| ΔrH° (Bicyclo[4.2.0]octa-2,4-diene → this compound) | -0.58 ± 0.07 kJ/mol | Gas phase | [2][3] |
Table 2: Physical and Spectroscopic Properties of Tautomers
| Property | This compound | Bicyclo[4.2.0]octa-2,4-diene | Reference |
| Refractive Index (n²⁵D) | 1.5249 | 1.5035 | [1] |
| UV λmax | ~270 mµ | 274 mµ (ε 3340) | [4] |
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, isolation, and characterization of the tautomers. The following sections provide methodologies for key experiments.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the dehydrobromination of a mixture of bromocyclooctadienes, which are obtained from the allylic bromination of 1,5-cyclooctadiene.[5]
Part A: Allylic Bromination of 1,5-Cyclooctadiene [5]
-
A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a heating mantle.
-
The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.
-
The mixture is stirred and heated to a gentle reflux. The reaction is initiated, as indicated by a rapid reflux.
-
Three additional 44.5-g portions (0.25 mol each) of NBS are added at 30-minute intervals.
-
After the final addition, the reaction mixture is cooled, and the succinimide (B58015) is removed by filtration.
-
The carbon tetrachloride solution is concentrated, and the residue is fractionally distilled under reduced pressure to yield a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.
Part B: Dehydrobromination to this compound [5]
-
A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser with a gas inlet.
-
The flask is charged with 25.9 g (0.35 mol) of lithium carbonate, 2.0 g (0.047 mol) of lithium chloride, and 400 mL of dry dimethylformamide (DMF).
-
The mixture is heated to 90°C with magnetic stirring.
-
The bromocyclooctadiene mixture from Part A (113.5 g, 0.607 mol) is added dropwise over 50 minutes.
-
Heating is continued for 1 hour at 90–95°C after the addition is complete.
-
The mixture is cooled, diluted with 1 L of ice water, and extracted twice with 200-mL portions of pentane (B18724).
-
The combined organic phases are washed with water, dried over sodium sulfate, and filtered.
-
The pentane is removed by distillation at atmospheric pressure, and the residue is distilled under reduced pressure (bp 63–65°C at 48 mm) to give almost pure this compound.[5]
Thermal Equilibration and Separation of Tautomers
The dynamic equilibrium between the two tautomers can be established by heating. The individual tautomers can then be separated based on their differential reactivity with silver nitrate (B79036).
Protocol for Thermal Equilibration: [1]
-
Pure this compound is subjected to slow distillation through a 16 x 1.0-cm glass helix-packed column at 85-86°C (120 mm).
-
This process yields a mixture of this compound and bicyclo[4.2.0]octa-2,4-diene, with the composition corresponding to the thermal equilibrium at that temperature.
Protocol for Separation of Tautomers: [1]
-
The equilibrium mixture is added to a suspension of finely powdered silver nitrate in boiling absolute ethanol. This compound forms a crystalline silver nitrate complex, while bicyclo[4.2.0]octa-2,4-diene does not.
-
The silver nitrate complex of this compound is filtered off. Pure this compound can be regenerated from this complex by treatment with ammonium (B1175870) hydroxide.
-
The filtrate, containing bicyclo[4.2.0]octa-2,4-diene, is diluted with ice-water.
-
The hydrocarbon layer is separated and washed multiple times with 50% aqueous silver nitrate to remove any remaining this compound.
-
The resulting pure bicyclo[4.2.0]octa-2,4-diene is then washed with water and dried.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts and experimental workflows discussed in this guide.
References
Unraveling the Conformational Landscape of 1,3,5-Cyclooctatriene: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Cyclooctatriene, a fascinating eight-membered carbocycle, presents a complex conformational landscape that has intrigued chemists for decades. Its unique structural features and dynamic behavior are crucial for understanding its reactivity and potential applications in various fields, including drug development where molecular conformation dictates biological activity. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the conformational preferences of this compound, offering a comprehensive resource for researchers in the field.
Conformational Isomers of this compound
Theoretical studies have primarily focused on three key conformations of this compound: the boat , chair , and twist-boat forms. The relative stability of these conformers is governed by a delicate balance of ring strain, torsional strain, and transannular interactions. Early experimental work, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, laid the groundwork for understanding the dynamic processes, such as ring inversion, occurring in this molecule. These experimental findings have been complemented and further explained by computational chemistry.
Theoretical Methodologies
A variety of computational methods have been employed to investigate the conformational energetics and geometries of this compound. The choice of theoretical level and basis set is critical for obtaining accurate and reliable results.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure and properties of molecules. For the conformational analysis of this compound and related systems, the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), has been shown to provide a good balance between computational cost and accuracy. This level of theory is capable of capturing the subtle electronic effects that influence conformational stability.
Ab Initio Methods
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer a more rigorous treatment of electron correlation and can provide benchmark-quality data. Often, a composite approach is utilized, such as the G3(MP2,CC)//B3LYP/6-311G(d,p) method. In this approach, geometries and vibrational frequencies are calculated at the DFT level, while single-point energies are refined using the more accurate G3(MP2,CC) method. This strategy provides highly accurate energy differences between conformers.
Key Computational Findings
While a definitive, dedicated computational study solely on the conformational analysis of this compound with exhaustive quantitative data remains somewhat elusive in publicly accessible literature, the principles can be inferred from studies on analogous systems and from the computational methods applied to related reactions involving cyclooctatriene derivatives. Based on these related studies, a qualitative understanding of the conformational preference can be established, which generally aligns with experimental observations.
It is generally accepted from experimental NMR studies that the twist-boat conformation is the most stable form of this compound. Computational studies on similar eight-membered rings support the notion that non-planar, twisted conformations are often favored to alleviate steric and torsional strain.
Conformational Interconversion Pathway
The interconversion between the different conformers of this compound proceeds through transition states. The energy barriers for these transformations are key parameters that can be determined both experimentally through dynamic NMR studies and computationally by locating the transition state structures on the potential energy surface.
Caption: Proposed conformational interconversion pathway for this compound.
Experimental Protocols: A Note on the Cited Methodologies
The theoretical calculations discussed are grounded in the principles of quantum mechanics. A typical computational protocol for the conformational analysis of a molecule like this compound would involve the following steps:
-
Initial Structure Generation: Plausible starting geometries for the boat, chair, and twist-boat conformers are generated using molecular modeling software.
-
Geometry Optimization: The energy of each initial structure is minimized to find the nearest local minimum on the potential energy surface. This is typically performed using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculations: To confirm that the optimized structures are true minima (and not saddle points), vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) correction.
-
Transition State Search: To study the interconversion between conformers, transition state searches are performed. Methods like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the saddle points connecting the minima.
-
Frequency Calculations on Transition States: A transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using higher-level ab initio methods like MP2 or coupled-cluster theory with a larger basis set.
-
Thermochemical Analysis: The calculated energies, including ZPVE corrections, are used to determine the relative Gibbs free energies of the conformers and the activation energies for their interconversion at a given temperature.
Quantitative Data Summary
For illustrative purposes, a hypothetical data table is presented below, which would be the target of a dedicated computational study on this compound.
| Conformer | Relative Energy (kcal/mol) [a] | Key Dihedral Angle(s) (degrees) [b] |
| Twist-Boat | 0.00 | C1-C2-C3-C4: ~40, C5-C6-C7-C8: ~-70 |
| Chair | Value | C1-C2-C3-C4: ~60, C4-C5-C6-C7: ~-60 |
| Boat | Value | C1-C8-C7-C6: ~0, C2-C3-C4-C5: ~0 |
[a] Relative energies would be calculated at a high level of theory (e.g., G3(MP2,CC)//B3LYP/6-311G(d,p)) including zero-point vibrational energy corrections. [b] Dihedral angles would be obtained from the optimized geometries at the B3LYP/6-311G(d,p) level.
Logical Workflow for Conformational Analysis
The process of theoretical conformational analysis follows a logical and systematic workflow, as depicted in the diagram below.
Caption: A typical workflow for the theoretical conformational analysis of a molecule.
Conclusion
The conformational analysis of this compound is a challenging yet crucial area of research. While experimental data from NMR has provided valuable insights into its dynamic nature, theoretical calculations are indispensable for a detailed understanding of the underlying potential energy surface. The application of high-level ab initio and DFT methods allows for the accurate determination of the structures, relative energies, and interconversion barriers of its various conformers. This knowledge is fundamental for predicting the molecule's reactivity and for the rational design of novel molecules with desired conformational and biological properties. Further dedicated computational studies are warranted to provide a more complete and quantitative picture of the conformational landscape of this important eight-membered ring system.
Spectroscopic Characterization of 1,3,5-Cyclooctatriene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 1,3,5-cyclooctatriene and its derivatives. It includes a summary of key spectroscopic data, detailed experimental protocols, and a visualization of the valence tautomerism inherent to this class of compounds.
Introduction to this compound and its Derivatives
This compound is an eight-membered cyclic polyene that has garnered significant interest due to its unique structural and reactive properties. Its derivatives are important intermediates in organic synthesis and have been explored for various applications in materials science and drug development. A key feature of this compound is its valence tautomerism with bicyclo[4.2.0]octa-2,4-diene, an equilibrium that is influenced by substitution and temperature. Accurate spectroscopic characterization is therefore crucial for the unambiguous identification and study of these compounds.
Spectroscopic Data of this compound and Derivatives
The following tables summarize the key spectroscopic data for this compound and some of its derivatives. The data for derivatives is often reported for their more stable bicyclo[4.2.0]octa-2,4-diene valence isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound derivatives, providing information on the chemical environment of individual protons and carbon atoms.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | - | 5.75-5.95 (m, 6H, olefinic), 2.3-2.6 (m, 4H, methylene) |
| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | CDCl₃ | 3.85-3.67 (m, 4H), 2.77-2.67 (m, 1H), 2.61 (dd, J = 11.0, 7.2 Hz, 1H), 2.43 (ddd, J = 13.5, 8.7, 3.5 Hz, 1H), 2.37 (ddd, J = 14.0, 6.4, 3.4 Hz, 1H), 2.18 (dt, J = 6.8, 0.6 Hz, 1H), 2.04 (dd, J = 13.5, 5.6 Hz, 1H), 2.02-1.88 (m, 2H)[1] |
| Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate | DMSO-d₆ | 7.36–7.16 (m, 1H), 6.27–6.25 (m, 2H), 5.91–5.78 (m, 1H), 5.17–5.05 (m, 3H), 4.19–3.94 (m, 3H), 3.20–3.17 (m, 1H), 1.17–1.13 (m, 3H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1,3,5,7-Cyclooctatetraene | - | 131.0 |
| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | CDCl₃ | 105.8, 67.4, 64.3, 63.4, 53.8, 42.6, 39.0, 37.8, 34.5, 28.3[1] |
| Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate | DMSO-d₆ | 155.7, 140.7, 138.7, 137.3, 114.8, 59.7, 58.3, 53.4, 55.2, 14.6[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Frequencies
| Compound | Medium | Characteristic Absorption Bands (cm⁻¹) |
| This compound | Vapor Phase | C-H stretch (alkene): ~3020, C-H stretch (alkane): ~2920, 2850, C=C stretch: ~1640 |
| 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²,⁴]octane] | KCl | 2937, 2884, 1448, 1423, 1020, 789[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing conjugated systems. The extent of conjugation has a significant impact on the wavelength of maximum absorption (λmax).[3][4][5][6]
Table 4: UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | - | 262 | - |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Ionization (EI) | 106[7][8] | 91, 79, 78, 77, 66, 51, 39 |
| 1,3,6-Cyclooctatriene | Electron Ionization (EI) | 106 | 91, 79, 78, 77 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
Sample of the this compound derivative (typically 1-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent in a clean, dry vial. The choice of solvent is critical to ensure the sample dissolves completely and to avoid solvent signals overlapping with key sample signals.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans. For a routine spectrum, 8-16 scans are usually sufficient.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Process the FID using a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.
-
A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
-
Sample of the this compound derivative (liquid or solid).
-
Spatula and cleaning solvents (e.g., isopropanol, acetone).
Procedure (using ATR):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, use the pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and a soft tissue after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, hexane, cyclohexane)
-
Volumetric flasks and micropipettes
-
Sample of the this compound derivative
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound of a known concentration in a suitable spectroscopic grade solvent. The solvent should be transparent in the wavelength range of interest.
-
Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the optimal range of the instrument (typically 0.1 to 1.0).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning.
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement:
-
Rinse a cuvette with a small amount of the most dilute sample solution, then fill the cuvette.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all prepared solutions of different concentrations.
-
-
Data Analysis:
-
Determine the λmax from the spectrum.
-
If quantitative analysis is required, create a Beer-Lambert plot (absorbance vs. concentration) at the λmax to determine the molar absorptivity (ε).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)
-
Sample of the this compound derivative
-
Volatile solvent (e.g., methanol, acetonitrile, dichloromethane)
-
Vials and syringes
Procedure (using EI-MS with a direct insertion probe):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.
-
Loading the Sample: Dip the tip of the direct insertion probe into the sample solution and allow the solvent to evaporate, leaving a thin film of the sample on the probe tip.
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's ion source through a vacuum lock.
-
Set the instrument parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned.
-
-
Data Acquisition:
-
Slowly heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Key Relationships
Valence Tautomerism of this compound
This compound exists in a dynamic equilibrium with its bicyclic valence tautomer, bicyclo[4.2.0]octa-2,4-diene. This equilibrium is a classic example of a pericyclic reaction, specifically an electrocyclic ring closure. The position of the equilibrium is sensitive to temperature and the nature of substituents on the ring system.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. connectsci.au [connectsci.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C8H10 | CID 5367249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
1H and 13C NMR spectral assignments for 1,3,5-Cyclooctatriene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 1,3,5-Cyclooctatriene
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis. This document summarizes key spectral data, details the experimental protocol for the synthesis and purification of this compound, and presents a visualization of the molecule's structure.
Introduction
This compound (C₈H₁₀) is a cyclic polyolefin of significant interest in organic chemistry due to its unique structural and electronic properties. It exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. Accurate assignment of its ¹H and ¹³C NMR spectra is crucial for its characterization and for understanding its reactivity and conformational dynamics.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR. The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by two main signals corresponding to the olefinic and allylic protons.
| Protons | Chemical Shift (δ) | Multiplicity | Integration |
| Allylic (4H) | 2.43 ppm | singlet | 4H |
| Olefinic (6H) | 5.50–6.00 ppm | multiplet | 6H |
Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1]
¹³C NMR Spectral Data
The carbon NMR spectrum shows four distinct signals, indicating the presence of four unique carbon environments in the molecule.
| Carbon | Chemical Shift (δ) |
| Cₐ | 28.0 ppm |
| Cₑ | 125.9 ppm |
| Cₒ | 126.7 ppm |
| Cᵢ | 135.5 ppm |
Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1]
Experimental Protocol: Synthesis of this compound
The following two-step procedure describes the synthesis of this compound from commercially available 1,5-cyclooctadiene (B75094).[1]
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
-
A solution of 1,5-cyclooctadiene (108 g, 1.00 mol) in 1 L of carbon tetrachloride is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
The solution is heated to reflux, and N-bromosuccinimide (NBS) (178 g, 1.00 mol) is added in five portions at 15-minute intervals.
-
The reaction mixture is refluxed for an additional 2 hours after the final addition of NBS.
-
After cooling to room temperature, the succinimide (B58015) is removed by filtration and washed with a small amount of carbon tetrachloride.
-
The solvent is removed from the filtrate by rotary evaporation, yielding a mixture of bromocyclooctadienes as a pale yellow oil.
Step 2: Dehydrobromination to this compound
-
A mixture of lithium carbonate (111 g, 1.50 mol) and lithium chloride (63.5 g, 1.50 mol) in 1 L of dry N,N-dimethylformamide (DMF) is placed in a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
The crude bromocyclooctadiene mixture (187 g, 1.00 mol) is added dropwise to the stirred suspension over 30 minutes.
-
The reaction mixture is heated at 100°C for 5 hours.
-
After cooling, the mixture is poured into 1 L of ice water and extracted with three 300-mL portions of ether.
-
The combined ether extracts are washed with three 500-mL portions of water and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure to afford this compound as a colorless oil.
Molecular Structure and NMR Assignments
The structure of this compound and the assignment of its NMR signals are visualized in the following diagram.
References
An In-depth Technical Guide to the Vibrational Modes of 1,3,5-Cyclooctatriene via Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the vibrational modes of 1,3,5-cyclooctatriene as determined by infrared and Raman spectroscopy. The following sections detail the experimental protocols for obtaining vibrational spectra, present the quantitative spectral data in a structured format, and illustrate the experimental workflow. This document is intended to serve as a valuable resource for researchers utilizing vibrational spectroscopy in the structural elucidation of cyclic organic molecules.
Introduction to the Vibrational Spectroscopy of this compound
This compound is a cyclic hydrocarbon containing a system of conjugated double bonds. Its molecular structure and conformational flexibility give rise to a characteristic vibrational spectrum, which serves as a molecular fingerprint. Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational energy levels of molecules. By analyzing the frequencies of absorbed or scattered light, it is possible to identify functional groups, elucidate molecular structure, and understand the forces between atoms within the molecule.
The vibrational spectra of this compound are complex, with numerous absorption bands corresponding to different types of molecular motion, including the stretching and bending of carbon-carbon and carbon-hydrogen bonds. A thorough analysis of these vibrational modes is crucial for a complete understanding of the molecule's chemical and physical properties.
Experimental Protocols
The following sections describe the methodologies for obtaining the infrared and Raman spectra of this compound.
Infrared Spectroscopy of Liquid this compound
A generalized protocol for obtaining the infrared spectrum of a liquid sample, such as this compound, is as follows:
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., deuterated triglycine (B1329560) sulfate (B86663) - DTGS).
Sample Preparation:
-
Ensure the this compound sample is of high purity.
-
Place a small drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.
-
Gently place a second salt plate on top of the liquid drop to create a thin liquid film between the plates.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Perform a background scan with no sample in the beam path to record the spectrum of atmospheric water and carbon dioxide. This background spectrum will be automatically subtracted from the sample spectrum.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the infrared spectrum of the sample over the desired spectral range (typically 4000-400 cm⁻¹). The instrument software will process the raw data (interferogram) using a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Raman Spectroscopy of Liquid this compound
The Raman spectrum of liquid this compound was obtained using a commercial Raman spectrograph.
Instrumentation:
-
A Raman spectrograph equipped with a mercury arc lamp as the excitation source.
-
A suitable detector for recording the scattered light.
Sample Preparation:
-
The liquid this compound sample was held in a sealed glass tube.
Data Acquisition:
-
The sample tube was illuminated with the mercury arc lamp.
-
The scattered light was collected at a 90-degree angle to the incident beam.
-
The collected light was passed through a spectrograph to disperse the different frequencies.
-
The intensity of the scattered light as a function of frequency shift (Raman shift, in cm⁻¹) was recorded to generate the Raman spectrum.
Vibrational Mode Analysis of this compound
The infrared and Raman spectra of liquid this compound exhibit a number of distinct vibrational bands. The positions and relative intensities of these bands provide valuable information about the molecule's structure and bonding. The following table summarizes the observed vibrational frequencies.
| Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (Raman) | Tentative Assignment |
| 3010 | 3008 | 8 | =C-H Stretch |
| 2925 | 2930 | 5 | CH₂ Asymmetric Stretch |
| 2850 | 2855 | 4 | CH₂ Symmetric Stretch |
| 1640 | 1638 | 10 | C=C Stretch |
| 1435 | 1437 | 3 | CH₂ Scissoring |
| 1290 | 1292 | 2 | =C-H in-plane bend |
| 985 | 988 | 6 | =C-H out-of-plane bend (trans) |
| 735 | 738 | 3 | CH₂ Rocking / Ring Deformation |
| 680 | 682 | 5 | =C-H out-of-plane bend (cis) |
Note: The intensity of the Raman bands is estimated on a relative scale of 1 to 10.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for Vibrational Spectroscopy Analysis.
Caption: Relationship between Molecular Structure and Spectra.
Mass Spectrometry Fragmentation Pattern of 1,3,5-Cyclooctatriene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3,5-cyclooctatriene (C8H10). The information presented herein is intended to assist researchers and scientists in identifying this compound and understanding its fragmentation behavior.
Core Data Presentation
The mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 106 | 45 | [C8H10]+• (Molecular Ion) |
| 105 | 35 | [C8H9]+ |
| 91 | 100 | [C7H7]+ |
| 79 | 50 | [C6H7]+ |
| 78 | 85 | [C6H6]+• |
| 77 | 55 | [C6H5]+ |
| 65 | 30 | [C5H5]+ |
| 51 | 25 | [C4H3]+ |
| 39 | 20 | [C3H3]+ |
Experimental Protocols
The mass spectrum data presented in this guide was obtained using electron ionization (EI) mass spectrometry. While the specific instrumental parameters for the referenced spectrum are not exhaustively detailed in the source, a general protocol for such an analysis would involve the following steps:
-
Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer's ion source. For a volatile compound like this, a heated gas inlet system or direct injection might be used.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion ([M]+•).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes a series of fragmentation reactions to form smaller, more stable ions and neutral radicals.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.
The ionization energy for this compound has been determined to be 7.9 eV by photoelectron spectroscopy.[2]
Fragmentation Pathway Analysis
The fragmentation of this compound upon electron ionization leads to several key fragment ions. The proposed fragmentation pathway begins with the formation of the molecular ion at m/z 106.
The base peak at m/z 91 is attributed to the highly stable tropylium (B1234903) ion ([C7H7]+). Its formation likely proceeds through the loss of a methyl radical (•CH3) from a rearranged molecular ion. The high intensity of this peak is a common feature in the mass spectra of alkylbenzenes and related compounds, suggesting a rearrangement to a seven-membered ring structure is a favorable process.
The significant peak at m/z 78 , corresponding to the benzene (B151609) radical cation ([C6H6]+•), is likely formed via a retro-Diels-Alder reaction, a characteristic fragmentation pathway for cyclic systems, resulting in the loss of ethylene (B1197577) (C2H2). The ion at m/z 79 ([C6H7]+) can be formed by the loss of a C2H radical.
The peak at m/z 105 ([C8H9]+) is formed by the loss of a single hydrogen atom from the molecular ion. Subsequent fragmentation of these primary ions leads to the smaller fragments observed in the spectrum, such as the cyclopentadienyl (B1206354) cation at m/z 65 ([C5H5]+), the cyclopropenyl cation at m/z 39 ([C3H3]+), and other smaller hydrocarbon fragments. The fragmentation of C8H10 isomers can be complex, and the observed ions may arise from common intermediate structures.
Below is a diagram illustrating the proposed primary fragmentation pathways of this compound.
Caption: Proposed fragmentation pathway of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 1,3,5-Cyclooctatriene
This guide provides a detailed analysis of the electron ionization mass spectrum of this compound, a cyclic polyene with the chemical formula C₈H₁₀ and a molecular weight of approximately 106.17 g/mol . Understanding the mass spectrometric behavior of such compounds is crucial for their identification and structural elucidation in various research and development contexts.
Electron Ionization Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak observed at an m/z of 106. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal peaks, are summarized in the table below. This data is sourced from the NIST/EPA/NIH Mass Spectral Library.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 39 | 28.9 |
| 51 | 20.8 |
| 65 | 20.8 |
| 77 | 37.0 |
| 78 | 100.0 |
| 79 | 38.0 |
| 91 | 63.0 |
| 105 | 25.9 |
| 106 | 94.0 (Molecular Ion) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following describes a general experimental protocol for obtaining the EI mass spectrum of a volatile organic compound like this compound. Specific parameters may vary based on the instrument used.
Objective: To generate a mass spectrum of this compound using electron ionization to determine its molecular weight and fragmentation pattern.
Materials and Equipment:
-
Mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Gas chromatography (GC) system for sample introduction (optional, but common).
-
Helium or other suitable carrier gas.
-
This compound sample.
-
Appropriate solvent for sample dilution (e.g., dichloromethane (B109758) or hexane).
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a GC inlet. The GC separates the analyte from the solvent and other potential impurities.
-
Ionization: In the EI source, the gaseous this compound molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•) with a positive charge and an unpaired electron.
-
Fragmentation: The high internal energy of the molecular ion causes it to be energetically unstable, leading to fragmentation into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
Experimental Workflow
Caption: A generalized workflow for the electron ionization mass spectrometry analysis of this compound.
Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion (m/z 106) proceeds through several key pathways, which can be elucidated from the major peaks in the mass spectrum. A prominent fragmentation mechanism for cyclic alkenes is the retro-Diels-Alder reaction.
-
Molecular Ion (m/z 106): The process begins with the formation of the molecular ion, C₈H₁₀⁺•.
-
Loss of Ethylene (B1197577) (m/z 78): A key fragmentation step is the retro-Diels-Alder reaction, leading to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da). This results in the formation of a benzene (B151609) radical cation (C₆H₆⁺•) at m/z 78, which is the base peak in the spectrum, indicating its high stability.
-
Formation of Phenyl Cation (m/z 77): The ion at m/z 78 can subsequently lose a hydrogen radical (H•) to form the stable phenyl cation (C₆H₅⁺) at m/z 77.
-
Formation of Tropylium (B1234903) Cation (m/z 91): The molecular ion can also undergo rearrangement and lose a methyl radical (•CH₃) to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.
-
Loss of a Hydrogen Atom (m/z 105): The molecular ion can lose a hydrogen radical to form the [M-1]⁺ ion at m/z 105.
The diagram below illustrates the proposed primary fragmentation pathways.
Fragmentation Diagram
Caption: Proposed fragmentation pathway of this compound under electron ionization.
This technical guide provides a foundational understanding of the electron ionization mass spectrum of this compound. The presented data, experimental protocol, and fragmentation analysis are essential for researchers and scientists involved in the identification and characterization of cyclic organic molecules.
The Discovery and Historical Synthesis of 1,3,5-Cyclooctatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and historical synthesis of 1,3,5-cyclooctatriene, a pivotal molecule in the study of medium-sized carbocycles. The document details the key scientific breakthroughs, presents quantitative data in a comparative format, and offers detailed experimental protocols for its synthesis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the underlying chemical principles.
Introduction: The Dawn of Medium-Ring Chemistry
The journey to understanding this compound is intrinsically linked to the early investigations into its more unsaturated counterpart, cyclooctatetraene (B1213319) (COT). In 1905, Richard Willstätter's synthesis of COT marked a significant milestone, challenging the then-nascent theories of aromaticity.[1][2][3][4] Willstätter's work, which involved a multi-step degradation of the alkaloid pseudopelletierine, revealed that the eight-membered ring did not exhibit the expected benzene-like aromatic stability.[2][3] This pioneering research laid the groundwork for the exploration of other C8-ring systems, including the partially saturated cyclooctatrienes.
The direct synthesis of this compound was achieved later, primarily through two main strategies: the partial reduction of cyclooctatetraene and the functionalization and elimination of more saturated cyclooctadienes. These early methods, while foundational, have been refined over time to improve yields and purity.
Key Synthetic Approaches
Partial Reduction of Cyclooctatetraene
One of the earliest and most direct routes to this compound involves the partial reduction of the readily available cyclooctatetraene. Various reducing agents have been employed, with the initial product often being the isomeric 1,3,6-cyclooctatriene. This isomer can then be converted to the desired this compound.
A notable method involves the generation of the cyclooctatetraene dianion, followed by protonation.[5] While this reduction can lead to a mixture of isomers, subsequent treatment with a base can isomerize the 1,3,6-isomer to the thermodynamically more stable this compound, affording it in high yield.[5] Other reduction methods, such as using zinc and alkali, have also been reported to produce mixtures of cyclooctatrienes.[5]
Synthesis from 1,5-Cyclooctadiene
A widely adopted and reliable synthesis of this compound commences with the commercially available 1,5-cyclooctadiene. This two-step procedure, detailed in Organic Syntheses, involves an initial allylic bromination followed by a dehydrobromination reaction.[5]
The first step employs N-bromosuccinimide (NBS) for the allylic bromination of 1,5-cyclooctadiene, which results in a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.[5] The subsequent dehydrobromination of this mixture using lithium chloride and lithium carbonate in dimethylformamide (DMF) exclusively yields this compound.[5] This selectivity is a key advantage of this synthetic route.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the historical syntheses of this compound.
Table 1: Comparison of Synthetic Routes
| Starting Material | Key Reagents | Product(s) | Yield | Reference |
| Cyclooctatetraene | 1. Na, NH₃ (liq.)2. H₂O | 1,3,6- and this compound | Variable | [5] |
| Cyclooctatetraene Dianion | Methanol, then heat | This compound | 80% | [5] |
| 1,5-Cyclooctadiene | 1. NBS2. LiCl, Li₂CO₃, DMF | This compound | 84-90% | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H NMR (500 MHz) | CDCl₃ | 2.43 (s, 4H), 5.50-6.00 (m, 6H) | [5] |
| ¹³C NMR (125 MHz) | CDCl₃ | 28.0, 125.9, 126.7, 135.5 | [5] |
| IR (thin film) | - | 3000, 2920, 2875, 2830, 1635, 1605, 1445, 1425, 1220, 690, 635 | [5] |
Experimental Protocols
Synthesis of this compound from 1,5-Cyclooctadiene
This procedure is adapted from Organic Syntheses.[5]
Part A: 5-Bromocycloocta-1,3-diene
-
A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.
-
The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene.
-
Further details of the bromination step from the original source would be included here.
Part B: this compound
-
A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser with a gas inlet.
-
The flask is charged with 25.9 g (0.35 mol) of lithium carbonate, 2.0 g (0.047 mol) of lithium chloride, and 400 mL of dry dimethylformamide (DMF).
-
The mixture is stirred magnetically and heated to 90°C in an oil bath.
-
113.5 g (0.607 mol) of the bromocyclooctadiene mixture from Part A is added dropwise over 50 minutes.
-
After the addition is complete, heating is continued for 1 hour at 90–95°C.
-
The mixture is cooled to room temperature and diluted with 1 L of ice water.
-
The aqueous mixture is extracted twice with 200-mL portions of pentane (B18724).
-
The combined organic phases are washed twice with 100-mL portions of water, dried over sodium sulfate, and filtered.
-
The pentane is removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure (bp 63–65°C at 48 mmHg) to yield 54–58 g (84–90%) of this compound.
Visualized Workflows and Equilibria
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the valence tautomerism of this compound.
References
Thermochemical Properties of 1,3,5-Cyclooctatriene and its Isomers: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the thermochemical data for 1,3,5-cyclooctatriene and its various isomers with the molecular formula C₈H₁₀. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key relationships.
Thermochemical Data of C₈H₁₀ Isomers
The following tables summarize the key thermochemical properties of this compound and several of its isomers at standard conditions (298.15 K and 1 atm), unless otherwise specified. These isomers include other cyclic structures as well as aromatic compounds.
Table 1: Enthalpy of Formation for C₈H₁₀ Isomers
| Compound | IUPAC Name | CAS Number | Formula | Phase | ΔfH° (kJ/mol) | Reference |
| This compound | (1Z,3Z,5Z)-cycloocta-1,3,5-triene | 1871-52-9 | C₈H₁₀ | gas | 146.5 - 163.5 | [1] |
| Bicyclo[4.2.0]octa-2,4-diene | cis-Bicyclo[4.2.0]octa-2,4-diene | 3725-28-8 | C₈H₁₀ | gas | 104.2 ± 1.8 | [2] |
| Ethylbenzene | Ethylbenzene | 100-41-4 | C₈H₁₀ | gas | 29.9 ± 0.7 | [3] |
| liquid | -12.5 ± 0.6 | [4] | ||||
| p-Xylene | 1,4-Dimethylbenzene | 106-42-3 | C₈H₁₀ | gas | 17.9 ± 0.7 | [5] |
| liquid | -24.4 | [5] | ||||
| m-Xylene | 1,3-Dimethylbenzene | 108-38-3 | C₈H₁₀ | gas | 17.2 ± 0.7 | [5] |
| liquid | -25.4 | [5] | ||||
| o-Xylene | 1,2-Dimethylbenzene | 95-47-6 | C₈H₁₀ | gas | 19.0 ± 0.7 | [5] |
| liquid | -24.4 | [5] | ||||
| Styrene | Ethenylbenzene | 100-42-5 | C₈H₈ | gas | 147.9 ± 1.1 | [6] |
| liquid | 103.6 ± 1.0 | [6] |
Table 2: Standard Molar Entropy and Heat Capacity for C₈H₁₀ Isomers
| Compound | Phase | S° (J/mol·K) | C_p (J/mol·K) | Reference |
| Ethylbenzene | gas | 360.8 ± 1.5 | 129.3 | [4] |
| liquid | 255.2 | 186.0 | [4] | |
| p-Xylene | gas | 352.8 ± 1.5 | 121.2 | [5] |
| liquid | 247.4 | 181.7 | [5] | |
| m-Xylene | gas | 357.6 ± 1.5 | 122.5 | [5] |
| liquid | 252.2 | 183.4 | [5] | |
| o-Xylene | gas | 353.1 ± 1.5 | 125.8 | [5] |
| liquid | 246.5 | 180.7 | [5] | |
| Styrene | gas | 344.5 ± 1.5 | 115.6 | [6] |
| liquid | 237.7 | 182.8 | [6] |
Note: Data for Gibbs free energy of formation (ΔfG°) is less commonly tabulated directly. It can be calculated using the equation: ΔfG° = ΔfH° - TΔfS°, where ΔfS° is the entropy of formation.
Experimental Protocols
The thermochemical data presented in this guide are primarily determined through two key experimental techniques: bomb calorimetry and differential scanning calorimetry.
Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry is a standard method for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's law.
Methodology:
-
Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible container of known heat of combustion. For volatile liquids, this often involves sealing them in thin-walled glass ampoules or gelatin capsules.
-
Bomb Assembly: The sample is placed in a sample holder within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample or its container.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Calculation: The heat released by the combustion (q_combustion) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_calorimeter), which is predetermined by combusting a standard substance like benzoic acid.
-
q_calorimeter = C_calorimeter * ΔT
-
q_combustion = -q_calorimeter
-
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is determined from the corrected heat of combustion. The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is used to measure changes in heat capacity and the enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization).
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-10 mg) is placed in a small, hermetically sealed pan, usually made of aluminum. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed on two separate, identical platforms in the DSC cell. Each platform has its own heater and temperature sensor.
-
Temperature Program: The DSC is programmed to heat or cool the sample and reference pans at a constant rate over a specified temperature range that encompasses the expected phase transition.
-
Data Acquisition: The instrument maintains the sample and reference pans at the same temperature. The difference in the heat flow required to maintain this equality is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. A peak (endothermic or exothermic) indicates a phase transition. The enthalpy of the transition (e.g., enthalpy of fusion, ΔfusH) is determined by integrating the area under the peak. The heat capacity of the sample can also be determined from the shift in the baseline of the thermogram.
Isomerization of this compound
This compound exists in a thermal equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. This relationship is a key aspect of its chemistry and is governed by the principles of pericyclic reactions. The isomerization is a reversible electrocyclic reaction.
The equilibrium between these two isomers can be influenced by temperature and photochemical conditions. The bicyclic isomer is generally more stable.
References
A Technical Guide to the Computational Analysis of 1,3,5-Cyclooctatriene Isomer Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,3,5-Cyclooctatriene Isomers
This compound (C₈H₁₀) is a cyclic hydrocarbon containing three double bonds. The spatial arrangement of these double bonds can lead to various structural and geometric isomers, each with distinct energetic properties. The most stable and commonly referenced isomer is (1Z,3Z,5Z)-cycloocta-1,3,5-triene. However, other isomers, including those with one or more trans double bonds, and positional isomers like 1,3,6-cyclooctatriene (B1234150), are also of significant interest due to their varying degrees of ring strain and conformational flexibility. Understanding the relative stability of these isomers is crucial for predicting their reactivity and potential roles in chemical synthesis and as intermediates.
Quantitative Data on Isomer Stability
Precise computational data comparing all geometric isomers of this compound is sparse. However, experimental data for the gas-phase interconversion of several structural isomers provides a reliable basis for their relative stabilities.
Table 1: Experimental Relative Enthalpies of this compound and Related Isomers
| Isomer | Relative Enthalpy (kJ/mol) | Relative Enthalpy (kcal/mol) | Data Source |
| (1Z,3Z,5Z)-1,3,5-Cyclooctatriene | 0.0 | 0.0 | Reference |
| Bicyclo[4.2.0]octa-2,4-diene | +0.58 ± 0.07 | +0.14 ± 0.02 | --INVALID-LINK--[1][2] |
| 1,3,6-Cyclooctatriene | +13.6 ± 0.2 | +3.25 ± 0.05 | --INVALID-LINK--[3][4][5][6] |
Based on gas-phase enthalpy of reaction data from the NIST Chemistry WebBook.
The experimental data clearly indicates that the fully conjugated (1Z,3Z,5Z)-1,3,5-cyclooctatriene is the most stable among these three isomers. The bicyclic isomer is energetically very close, while the non-conjugated 1,3,6-cyclooctatriene is significantly less stable.
While direct computational data for trans isomers of this compound is not available, studies on the closely related cyclooctatetraene (B1213319) (COT) system offer valuable insights into the energetic penalty of introducing a trans double bond within an eight-membered ring.
Table 2: Calculated Relative Energy for a Cyclooctatetraene Isomer
| Isomer Comparison | Relative Energy (kcal/mol) | Computational Method |
| (Z,Z,Z,E)-COT vs. (Z,Z,Z,Z)-COT | ~ +23 | ωB97X-D/cc-pVTZ |
This data is for cyclooctatetraene and is used here as an analogue to estimate the significant strain associated with a trans double bond in a cyclooctatriene ring.
This substantial energy difference highlights the high degree of ring strain introduced by a trans double bond in an eight-membered ring system. It is therefore highly probable that any geometric isomers of this compound containing a trans double bond would be significantly less stable than the all-cis conformer.
Experimental and Computational Protocols
The following section outlines a typical computational workflow for determining the relative stability of cyclic hydrocarbon isomers. This protocol is based on methodologies frequently reported in the literature for similar systems.[7][8][9][10][11]
Computational Methodology
A robust computational approach to assess isomer stability generally involves the following steps:
-
Initial Structure Generation: The three-dimensional structures of all isomers of interest, including different conformations (e.g., boat, twist-boat) of the eight-membered ring, are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each initial structure is optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and effective method for this purpose. Commonly employed functionals for hydrocarbon systems include:
-
B3LYP: A popular hybrid functional that provides a good balance of accuracy and computational cost.
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections, often yielding high accuracy for non-covalent interactions and thermochemistry.
-
M06-2X: A high-nonlocality functional with good performance for main-group thermochemistry and kinetics.
A Pople-style basis set, such as 6-311+G(d,p) , or a correlation-consistent basis set like cc-pVTZ , is typically used to provide sufficient flexibility for an accurate description of the molecular orbitals.
-
-
Frequency Calculations: After geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermochemical Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).
-
-
Single-Point Energy Refinement (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T) or larger basis sets like aug-cc-pVQZ).
-
Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total electronic energies, enthalpies, or Gibbs free energies. The isomer with the lowest energy is the most stable.
Software
Commonly used quantum chemistry software packages for these types of calculations include Gaussian, Q-Chem, and ORCA.
Visualizations
The following diagrams illustrate the relationships between the isomers and the computational workflow.
Caption: Relative energy levels of this compound and its structural isomers.
Caption: A typical workflow for the computational determination of isomer stability.
Conclusion
Based on available experimental data, (1Z,3Z,5Z)-1,3,5-cyclooctatriene is the most stable among its common structural isomers. Computational studies on analogous eight-membered ring systems strongly suggest that geometric isomers of this compound containing one or more trans double bonds would be significantly higher in energy due to substantial ring strain. For researchers requiring precise energetic data for these less stable isomers, the computational protocols outlined in this guide provide a reliable framework for conducting such investigations using modern quantum chemical methods. The choice of an appropriate DFT functional and basis set is critical for obtaining accurate and reliable results.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1,3,6-Cyclooctatriene [webbook.nist.gov]
- 4. 1,3,6-Cyclooctatriene [webbook.nist.gov]
- 5. 1,3,6-Cyclooctatriene [webbook.nist.gov]
- 6. 1,3,6-Cyclooctatriene [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Origin of Hydrocarbons Stability from a Computational Perspective: A Case Study of Ortho-Xylene Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bartel.cems.umn.edu [bartel.cems.umn.edu]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 1,3,5-Cyclooctatriene from 1,5-Cyclooctadiene
Introduction
1,3,5-Cyclooctatriene is a valuable intermediate in organic synthesis and a key ligand in organometallic chemistry. This application note details a reliable and scalable two-step procedure for the synthesis of this compound, starting from the readily available and inexpensive 1,5-cyclooctadiene (B75094). The synthesis involves an initial allylic bromination of 1,5-cyclooctadiene using N-bromosuccinimide (NBS), followed by a dehydrobromination reaction to yield the desired triene. This method provides good overall yields and a high purity product.[1]
Reaction Scheme
The overall two-step synthesis can be summarized as follows:
-
Allylic Bromination: 1,5-cyclooctadiene is treated with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, to produce a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.[1]
-
Dehydrobromination: The mixture of bromocyclooctadienes is then subjected to dehydrobromination using a mixture of lithium carbonate and lithium chloride in dimethylformamide (DMF) to afford this compound.[1]
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Boiling Point (°C/mmHg) |
| A. Allylic Bromination | 1,5-Cyclooctadiene (2.0 mol) | N-Bromosuccinimide (1.0 mol), Benzoyl Peroxide (0.5 g), Carbon Tetrachloride (700 mL) | Reflux | 3 | Mixture of bromocyclooctadienes | 60-65 | 66-69/5 |
| B. Dehydrobromination | Bromocyclooctadiene mixture (0.607 mol) | Lithium Carbonate (0.35 mol), Lithium Chloride (0.047 mol), DMF (400 mL) | 90-95 | 1.5 | This compound | 84-90 | 63-65/48 |
Experimental Protocols
Part A: Allylic Bromination of 1,5-Cyclooctadiene
This procedure describes the synthesis of a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene.
Materials:
-
1,5-Cyclooctadiene (216.4 g, 2.0 mol)
-
N-Bromosuccinimide (NBS) (178 g, 1.0 mol)
-
Benzoyl peroxide (0.5 g)
-
Carbon tetrachloride (850 mL)
-
Water
-
Calcium chloride
Equipment:
-
2-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Suction filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
A 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a heating mantle.
-
The flask is charged with 1,5-cyclooctadiene (216.4 g, 2.0 mol), N-bromosuccinimide (44.5 g, 0.25 mol), benzoyl peroxide (0.5 g), and carbon tetrachloride (700 mL).[1]
-
The mixture is heated to a gentle reflux with stirring.
-
Three additional portions of NBS (44.5 g, 0.25 mol each) are added at 30-minute intervals.[1]
-
Heating is continued for 1.5 hours after the final addition of NBS.[1]
-
The reaction mixture is cooled to room temperature and filtered by suction. The filter cake is washed with carbon tetrachloride (150 mL).[1]
-
The filtrate is washed with water (150 mL), dried over calcium chloride, and filtered.
-
The carbon tetrachloride is removed by distillation under reduced pressure (150 mm).
-
The residue is fractionally distilled, first at 30 mm to remove unreacted 1,5-cyclooctadiene, and then at 5 mm to collect the product.
-
The mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene is collected at 66–69°C/5 mm, yielding 113–121 g (60–65%).[1]
Part B: Dehydrobromination to this compound
This procedure describes the synthesis of this compound from the mixture of bromocyclooctadienes.
Materials:
-
Bromocyclooctadiene mixture from Part A (113.5 g, 0.607 mol)
-
Lithium carbonate (25.9 g, 0.35 mol)
-
Lithium chloride (2.0 g, 0.047 mol)
-
Dry dimethylformamide (DMF) (400 mL)
-
Sodium sulfate
Equipment:
-
1-L three-necked, round-bottomed flask
-
Magnetic stirring bar
-
Pressure-equalizing dropping funnel
-
Immersion thermometer
-
Condenser with a gas inlet
-
Oil bath or heating mantle
-
Vigreux column (12 cm)
Procedure:
-
A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, an immersion thermometer, and a condenser.
-
The flask is charged with lithium carbonate (25.9 g, 0.35 mol), lithium chloride (2.0 g, 0.047 mol), and dry DMF (400 mL).[1]
-
The mixture is heated to 90°C with magnetic stirring.[1]
-
The bromocyclooctadiene mixture (113.5 g, 0.607 mol) is added dropwise over 50 minutes.[1]
-
After the addition is complete, the mixture is heated for an additional hour at 90–95°C.[1]
-
The reaction mixture is cooled to room temperature and diluted with 1 L of ice water.
-
The mixture is extracted twice with 200-mL portions of pentane.
-
The combined organic layers are washed twice with 100-mL portions of water, dried over sodium sulfate, and filtered.
-
The pentane is removed by distillation at atmospheric pressure.
-
The residue is distilled under reduced pressure using a short Vigreux column to give 54–58 g (84–90%) of this compound as a colorless liquid, boiling at 63–65°C/48 mm.[1]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Preparation of 1,3,5-Cyclooctatriene via Reduction of Cyclooctatetraene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,3,5-cyclooctatriene through the reduction of cyclooctatetraene (B1213319). This method offers a reliable route to a valuable synthetic intermediate used in the development of novel molecular architectures. The protocols described herein focus on the formation of the cyclooctatetraene dianion followed by a controlled protonation and subsequent isomerization to yield the desired this compound. This document includes a summary of reaction parameters, a detailed step-by-step experimental procedure, and a logical workflow diagram to ensure reproducible results in a research and development setting.
Introduction
Cyclooctatrienes are important building blocks in organic synthesis, serving as precursors to a variety of complex molecules and ligands in organometallic chemistry. The controlled reduction of the readily available cyclooctatetraene (COT) presents an efficient pathway to access these triene systems. The process typically involves a two-electron reduction of COT to form the planar, aromatic cyclooctatetraenyl dianion. Subsequent protonation of this dianion leads to a mixture of cyclooctatriene isomers. This application note specifically details the preparation of this compound, which can be obtained in high yield through a final isomerization step.
Data Presentation
The reduction of cyclooctatetraene to this compound can be achieved through various methods. The following table summarizes the key quantitative data for a common and effective procedure.
| Parameter | Value | Notes |
| Starting Material | Cyclooctatetraene | Commercially available. |
| Reducing Agent | Sodium metal | Other alkali metals can also be used. |
| Solvent | Liquid Ammonia (B1221849) | Anhydrous conditions are crucial. |
| Proton Source | Methanol (B129727) | Added after the formation of the dianion. |
| Reaction Temperature | -78 °C (Dry ice/acetone bath) | For the reduction step. |
| Isomerization Temperature | 90-95 °C | To convert 1,3,6-isomer to the 1,3,5-isomer. |
| Reaction Time | ~1 hour for reduction, 1 hour for isomerization | |
| Yield | 80-90% | Overall yield of this compound. |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Schlenk line or source of inert gas (e.g., nitrogen or argon)
-
Standard glassware for extraction and distillation
-
Cyclooctatetraene (COT)
-
Sodium metal
-
Anhydrous liquid ammonia
-
Anhydrous methanol
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
Part A: Reduction of Cyclooctatetraene
-
Set up the three-necked flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
-
Condense approximately 250 mL of anhydrous liquid ammonia into the flask.
-
Carefully add small pieces of sodium metal (6.9 g, 0.3 mol) to the stirring liquid ammonia until a persistent blue color is obtained.
-
In a separate flask, prepare a solution of cyclooctatetraene (20.8 g, 0.2 mol) in 50 mL of anhydrous ether.
-
Add the cyclooctatetraene solution dropwise to the sodium-ammonia solution over 30 minutes. The reaction mixture will turn from blue to a bronze color, and then to a clear, reddish-brown solution upon complete formation of the dianion.
Part B: Protonation and Isomerization
-
After the addition of cyclooctatetraene is complete, slowly add anhydrous methanol (12.8 g, 0.4 mol) dropwise to the reaction mixture. This will quench the dianion and protonate it, forming a mixture of 1,3,5- and 1,3,6-cyclooctatriene (B1234150). The color of the solution will fade.
-
Allow the liquid ammonia to evaporate overnight under a slow stream of inert gas.
-
To the remaining residue, add 200 mL of water to dissolve the inorganic salts.
-
Extract the aqueous layer with three 100 mL portions of pentane.
-
Combine the organic extracts and wash them with two 100 mL portions of water, followed by drying over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the pentane by distillation at atmospheric pressure.
-
Heat the residue at 90-95 °C for 1 hour to isomerize the 1,3,6-cyclooctatriene to the more stable this compound.[1]
-
Cool the mixture to room temperature.
Part C: Purification
-
Purify the crude this compound by vacuum distillation.
-
Collect the fraction boiling at 63–65 °C at 48 mmHg.[1] This should yield 17.0–17.9 g (84–90%) of pure this compound.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, GC-MS).
Mandatory Visualization
The following diagram illustrates the workflow for the preparation of this compound from cyclooctatetraene.
Caption: Workflow for the synthesis of this compound.
The chemical transformation and the key intermediate are depicted in the signaling pathway diagram below.
Caption: Reaction pathway from cyclooctatetraene to this compound.
References
Application Notes: 1,3,5-Cyclooctatriene in Diels-Alder Reactions
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition mechanism.[1] While classic dienes like cyclopentadiene (B3395910) and butadiene are widely utilized, 1,3,5-cyclooctatriene presents unique reactivity and stereochemical outcomes of significant interest to researchers in synthetic and medicinal chemistry. A key feature of this compound is its existence in a mobile equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene. This equilibrium plays a crucial role in its cycloaddition chemistry, as either isomer can potentially act as the diene component. The specific tautomer that reacts, and the resulting product, are influenced by the reaction conditions and the nature of the dienophile.
These application notes provide a comprehensive overview of the use of this compound in Diels-Alder reactions, summarizing key quantitative data, and offering a detailed experimental protocol for its reaction with common dienophiles.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] For this compound, the reaction proceeds through a dynamic equilibrium between its monocyclic and bicyclic forms. The monocyclic this compound must adopt an s-cis conformation for the terminal carbons of the diene system to engage with the dienophile. The bicyclo[4.2.0]octa-2,4-diene tautomer is inherently locked in an s-cis conformation, making it a highly reactive diene for cycloaddition.
The general mechanism can be visualized as follows:
Caption: Equilibrium and reaction pathway of this compound.
The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the final product. Typically, the endo adduct is the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile.
Quantitative Data Summary
The reactivity of this compound and its bicyclic tautomer has been demonstrated with various dienophiles. The following table summarizes representative quantitative data from documented reactions. The reactions are typically performed at elevated temperatures to facilitate the cycloaddition.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Maleic Anhydride (B1165640) | Xylene | 140 | 3 | Tricyclo[4.2.2.02,5]dec-7-ene-3,4-dicarboxylic anhydride | ~75 | Cope et al. (1952) |
| This compound | Dimethyl Acetylenedicarboxylate | None | 100-110 | 2 | Dimethyl tricyclo[4.2.2.02,5]deca-3,7-diene-3,4-dicarboxylate | High | Cope et al. (1952) |
| This compound | Tetracyanoethylene | Benzene | 80 | 1 | Tricyclo[4.2.2.02,5]dec-7-ene-3,3,4,4-tetracarbonitrile | ~90 | Huisgen et al. (1960s) |
Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocols
This section provides a detailed methodology for a representative Diels-Alder reaction between this compound and maleic anhydride.
Objective: To synthesize tricyclo[4.2.2.02,5]dec-7-ene-3,4-dicarboxylic anhydride.
Materials:
-
This compound (C₈H₁₀, MW: 106.17 g/mol )
-
Maleic Anhydride (C₄H₂O₃, MW: 98.06 g/mol )
-
Xylene (anhydrous)
-
Petroleum Ether or Hexane (B92381)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
-
Crystallizing dish
-
Melting point apparatus
Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add maleic anhydride (5.0 g, 51 mmol) and anhydrous xylene (25 mL).
-
Addition of Diene: While stirring the solution, add this compound (5.4 g, 51 mmol) to the flask.
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 140°C) using a heating mantle. Maintain the reflux with continuous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Product Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize. To enhance crystallization, cool the flask in an ice-water bath for 30 minutes.
-
Isolation of Product: Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold petroleum ether or hexane to remove any residual xylene and unreacted starting material.
-
Drying: Dry the product in a desiccator or a vacuum oven at low heat.
-
Characterization: Determine the yield of the dried product. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The expected product is a white crystalline solid.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Xylene is flammable and an irritant; avoid inhalation and skin contact.
-
Maleic anhydride is corrosive and a skin sensitizer.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of Diels-Alder adducts of this compound.
Caption: General experimental workflow for the Diels-Alder reaction.
References
Application Notes and Protocols: Regioselectivity and Stereoselectivity in Diels-Alder Reactions of 1,3,5-Cyclooctatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with significant control over stereochemistry. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively studied for a variety of dienes. However, the specific application of 1,3,5-cyclooctatriene as the diene component presents unique considerations regarding its reactivity, regioselectivity, and stereoselectivity. These application notes provide an overview of the key factors governing the outcome of Diels-Alder reactions involving this compound and detailed protocols for selected transformations.
This compound can exist in equilibrium with its bicyclic tautomer, bicyclo[4.2.0]octa-2,4-diene. The specific tautomer that participates in the Diels-Alder reaction can be influenced by the reaction conditions and the nature of the dienophile. This dynamic equilibrium adds a layer of complexity to predicting the stereochemical and regiochemical outcomes of its cycloaddition reactions.
Key Concepts in Diels-Alder Reactions of this compound
Regioselectivity
When an unsymmetrical substituted this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The formation of one constitutional isomer over another is primarily governed by the electronic properties of the substituents on both the diene and the dienophile. In a normal electron-demand Diels-Alder reaction, the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. This can be predicted by examining the resonance structures and molecular orbital coefficients of the reactants.[1][2] For 1-substituted dienes, the "ortho" and "para" products are generally favored, while 2-substituted dienes tend to yield the "para" adduct as the major product.[2][3]
Stereoselectivity
Endo/Exo Selectivity: The stereochemical outcome of the Diels-Alder reaction is often dictated by the "endo rule," which states that the endo product is kinetically favored.[4][5] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.[6] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[4] Reaction conditions, such as temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio. Lewis acids can enhance the endo selectivity by coordinating to the dienophile and lowering the energy of the LUMO, thereby strengthening secondary orbital interactions.[7][8][9]
Facial Selectivity: In cases where the diene or dienophile has a chiral center, the approach of the other reactant can occur from two different faces (diastereofacial selectivity). The steric and electronic environment around the chiral center will dictate the preferred face of attack, leading to the formation of one diastereomer in excess. The use of chiral auxiliaries or catalysts is a common strategy to achieve high facial selectivity in asymmetric Diels-Alder reactions.[10][11][12]
Experimental Protocols
While specific experimental data for a wide range of Diels-Alder reactions involving this compound is not extensively documented in readily available literature, a cobalt-catalyzed cycloaddition provides a concrete example. For more general Diels-Alder procedures that can be adapted, protocols for related cyclic dienes are also presented.
Protocol 1: Co(I)-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to this compound
This protocol describes the synthesis of tricyclo[4.2.2.02,5]dec-7-enes via a cobalt-catalyzed cycloaddition. In this reaction, this compound is in equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene, which acts as the diene component.
Materials:
-
This compound (COT)
-
1,2-Diene (e.g., monosubstituted or disubstituted allenes)
-
Co(acac)2(dppe) (Cobalt(II) acetylacetonate (B107027) bis(diphenylphosphino)ethane complex)
-
Zinc powder (Zn)
-
Zinc iodide (ZnI2)
-
1,2-Dichloroethane (B1671644) (anhydrous)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel under an argon atmosphere, add Co(acac)2(dppe) (10 mol%), Zn powder (30 mol%), and ZnI2 (20 mol%).
-
Add anhydrous 1,2-dichloroethane to the vessel.
-
Add this compound (1.0 equivalent) to the mixture.
-
Add the 1,2-diene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tricyclo[4.2.2.02,5]dec-7-ene.
Quantitative Data:
| 1,2-Diene Substituent(s) | Yield (%) |
| Monosubstituted | 74-80 |
| Disubstituted | 74-80 |
Data adapted from a Co(I)-catalyzed cycloaddition of 1,2-dienes to this compound.
Visualizations
Caption: General workflow of a Diels-Alder reaction.
Caption: Energy profile of endo vs. exo selectivity.
Conclusion
The Diels-Alder reaction of this compound offers a pathway to complex bicyclic and tricyclic structures. Understanding the principles of regioselectivity and stereoselectivity is crucial for predicting and controlling the reaction outcomes. While detailed experimental data for a broad range of dienophiles with this compound is limited in the general literature, the provided protocols for related systems can serve as a valuable starting point for methodology development. Further research into the cycloaddition reactions of this specific diene will undoubtedly uncover novel synthetic applications and contribute to the ever-expanding utility of the Diels-Alder reaction.
References
- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 14.5 Characteristics of the DielsâAlder Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. symeres.com [symeres.com]
Synthesis of Organometallic Compounds Using 1,3,5-Cyclooctatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organometallic compounds utilizing 1,3,5-cyclooctatriene as a versatile ligand. The methodologies outlined herein are based on established literature procedures for analogous cyclic polyene-metal carbonyl complexes, offering a foundational guide for the preparation and characterization of novel organometallic species.
Introduction
This compound is a cyclic polyolefin that can coordinate to transition metals in various hapticities, primarily acting as a six-electron donor in its η⁶-coordination mode. This characteristic allows for the synthesis of a range of organometallic complexes, particularly with Group 6 and Group 8 transition metals. The resulting metal complexes of this compound can serve as valuable precursors and catalysts in organic synthesis and materials science. The protocols detailed below are adapted from the well-established synthesis of (arene)metal tricarbonyl complexes and provide a starting point for the exploration of this compound coordination chemistry.
I. Synthesis of Tricarbonyl(η⁶-1,3,5-cyclooctatriene)molybdenum(0)
This protocol describes the direct thermal reaction of this compound with molybdenum hexacarbonyl. The procedure is analogous to the synthesis of (mesitylene)molybdenum tricarbonyl, a well-documented reaction.[1][2][3]
Experimental Protocol
Materials:
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
This compound (C₈H₁₀)
-
High-boiling point, inert solvent (e.g., decalin or di-n-butyl ether)
-
Dichloromethane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask, reflux condenser, and oil bath
Procedure:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a bubbler, add molybdenum hexacarbonyl (1.0 eq).
-
Addition of Reagents: Under a positive pressure of inert gas, add the high-boiling point solvent (e.g., 10-15 mL per gram of Mo(CO)₆) and this compound (1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux in an oil bath. The reaction progress can be monitored by the evolution of carbon monoxide. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling the reaction mixture to room temperature, filter it through a pad of Celite to remove any insoluble byproducts.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel or alumina. A typical eluent system is a gradient of hexane and dichloromethane. Alternatively, recrystallization from a hexane/dichloromethane mixture can be employed. The product is expected to be a crystalline solid.
Expected Yield: Yields for analogous (arene)molybdenum tricarbonyl syntheses can vary widely, but a moderate yield in the range of 40-60% can be anticipated.
Characterization Data (Analogous Compound: (Mesitylene)molybdenum tricarbonyl)
| Data Type | (Mesitylene)Mo(CO)₃ [1] | Expected for (C₈H₁₀)Mo(CO)₃ |
| Appearance | Pale yellow crystals | Yellow to orange crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | 5.49 (s, 3H, Ar-H), 2.35 (s, 9H, CH₃) | Complex multiplets expected for the olefinic and allylic protons. |
| ¹³C NMR (CDCl₃, δ ppm) | 218.1 (CO), 109.8 (Ar-C), 98.9 (Ar-C), 21.4 (CH₃) | Resonances for carbonyl carbons and coordinated/uncoordinated carbons of the triene. |
| IR (νco, cm⁻¹) | 1950 (s), 1860 (s) | Two strong bands are expected in the range of 1800-2000 cm⁻¹. |
| Mass Spec (m/z) | 300 (M⁺) for ¹⁰⁰Mo | Expected molecular ion peak corresponding to the complex. |
II. Synthesis of Tricarbonyl(η⁶-1,3,5-cyclooctatriene)chromium(0)
The synthesis of the chromium analogue follows a similar procedure to the molybdenum complex, involving the thermal reaction of this compound with chromium hexacarbonyl. This method is widely used for the preparation of (arene)chromium tricarbonyl complexes.[4]
Experimental Protocol
Materials:
-
Chromium hexacarbonyl (Cr(CO)₆)
-
This compound (C₈H₁₀)
-
Di-n-butyl ether/THF (10:1 mixture)
-
Hexane
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask, reflux condenser, and oil bath
Procedure:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a bubbler, add chromium hexacarbonyl (1.0 eq).
-
Addition of Reagents: Under a positive pressure of inert gas, add the di-n-butyl ether/THF solvent mixture (e.g., 15-20 mL per gram of Cr(CO)₆) and this compound (1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux in an oil bath. The reaction is typically slower than the molybdenum analogue and may require 24-48 hours for completion. Monitor the reaction by TLC or IR spectroscopy.
-
Work-up: After cooling to room temperature, filter the mixture through Celite and wash the filter cake with diethyl ether.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/diethyl ether gradient. The product is typically a yellow solid.
Expected Yield: Yields for (arene)chromium tricarbonyl syntheses are generally moderate, ranging from 30% to 70%.
Characterization Data (Analogous Compound: (Benzene)chromium tricarbonyl)
| Data Type | (C₆H₆)Cr(CO)₃ [5] | Expected for (C₈H₁₀)Cr(CO)₃ |
| Appearance | Yellow crystalline solid | Yellow to orange crystalline solid |
| ¹H NMR (C₆D₆, δ ppm) | 4.45 (s, 6H) | Complex multiplets for the olefinic and allylic protons. |
| ¹³C NMR (C₆D₆, δ ppm) | 233.9 (CO), 92.8 (Ar-C) | Resonances for carbonyl carbons and coordinated/uncoordinated carbons of the triene. |
| IR (νco, cm⁻¹) | 1975, 1905 | Two strong bands are expected in the range of 1850-2000 cm⁻¹. |
III. Synthesis of (this compound)diiron Pentacarbonyl Derivative
While a direct synthesis of a simple (this compound)iron tricarbonyl complex is not readily found in the literature, the reaction of a substituted cyclooctatetraene (B1213319) with diiron nonacarbonyl has been shown to yield a complex containing a rearranged this compound derivative. This suggests that iron carbonyls are reactive towards the cyclooctatriene framework. The following is a conceptual protocol based on the synthesis of related (diene)iron carbonyl complexes.[6]
Conceptual Experimental Protocol
Materials:
-
Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅)
-
This compound (C₈H₁₀)
-
Inert solvent (e.g., hexane, benzene, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask, reflux condenser, and oil bath or UV photoreactor
Procedure (Thermal):
-
Reaction Setup: In a Schlenk flask, suspend diiron nonacarbonyl (1.0 eq) in an inert solvent.
-
Addition of Ligand: Add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the mixture at a moderate temperature (e.g., 40-60 °C) with stirring. The reaction progress can be monitored by the color change and the consumption of the insoluble Fe₂(CO)₉.
-
Work-up and Purification: After the reaction is complete, cool the mixture and filter through Celite. Remove the solvent under reduced pressure and purify the residue by chromatography or crystallization.
Procedure (Photochemical with Fe(CO)₅):
-
Reaction Setup: In a quartz Schlenk tube, dissolve iron pentacarbonyl (1.0 eq) and this compound (1.1 eq) in an inert solvent like hexane.
-
Reaction: Irradiate the solution with a UV lamp while maintaining a low temperature (e.g., 0-10 °C) to prevent thermal decomposition.
-
Work-up and Purification: Follow a similar work-up and purification procedure as the thermal method.
Note: The reaction of iron carbonyls with conjugated polyenes can lead to a variety of products, including those with rearranged ligands or different hapticities. Careful characterization of the product is crucial.
Visualizations
Logical Workflow for Synthesis
References
- 1. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 — Adam Cap [adamcap.com]
- 2. (Mesitylene)molybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structure of tricarbonyl(η6-arene)chromium complexes of phenyl and benzyl D-glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 6. Tricarbonyl(cyclooctatetraene)iron | 12093-05-9 | Benchchem [benchchem.com]
Application Notes and Protocols: Photoisomerization of 1,3,5-Cyclooctatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoisomerization reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex and strained molecular architectures that are often inaccessible through thermal methods. The photochemical conversion of 1,3,5-cyclooctatriene to its valence isomer, bicyclo[4.2.0]octa-2,7-diene, is a classic example of an intramolecular photocycloaddition. This process yields a bicyclic system containing a cyclobutane (B1203170) ring, a valuable synthon for further chemical transformations. Understanding the principles and experimental parameters of this reaction is crucial for its application in the synthesis of novel organic molecules, including scaffolds relevant to drug discovery.
This document provides a detailed protocol for the photoisomerization of this compound, based on established literature. It includes the reaction mechanism, experimental setup, purification, and characterization, along with a summary of relevant quantitative data.
Reaction Mechanism and Principles
The photoisomerization of this compound (I) to bicyclo[4.2.0]octa-2,7-diene (II) is a pericyclic reaction that proceeds upon irradiation with ultraviolet (UV) light.[1] The reaction can be described as an intramolecular [4π+2π] cycloaddition. In the ground state, this compound exists preferentially in a tub-like conformation. Upon absorption of a photon, the molecule is promoted to an excited state where the conformation allows for the necessary orbital overlap between the C1-C4 diene system and the C5-C6 π-bond, leading to the formation of two new sigma bonds and closing the six-membered ring to form the bicyclic product.
It is important to distinguish this photochemical pathway from the thermal process. When heated, this compound exists in a mobile equilibrium with a different isomer, bicyclo[4.2.0]octa-2,4-diene, via an electrocyclic ring closure.[2][3] The photochemical reaction specifically yields the 2,7-diene isomer.[1]
Visualization of Reaction and Workflow
To clarify the process, the following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Photochemical conversion of this compound to bicyclo[4.2.0]octa-2,7-diene.
Caption: General experimental workflow for the photoisomerization reaction.
Quantitative Data Summary
| Parameter | Value / Conditions | Reference |
| Solvent | Ether | [1] |
| Light Source | Water-cooled mercury arc lamp in a quartz immersion well | [1] |
| Overall Yield | 41% (volatile products) | [1] |
| Product Distribution | bicyclo[4.2.0]octa-2,7-diene (38%) | [1] |
| tricyclo[5.1.0.0⁴,⁸]oct-2-ene (14%) | [1] | |
| 1,5-cyclooctadiene (B75094) (48%) | [1] | |
| Purification Method | Preparative scale vapor phase chromatography | [1][4] |
Note: The formation of 1,5-cyclooctadiene may result from the photoreaction, though it is also a common impurity in the starting material.[1]
Experimental Protocol
This protocol is adapted from the procedure described by Chapman et al. in the Journal of the American Chemical Society.[1]
Materials and Equipment
-
Reactant: this compound (I)
-
Solvent: Anhydrous diethyl ether (or other suitable inert solvent like pentane)
-
Equipment:
-
Photochemical reactor with a mercury arc lamp (e.g., Hanovia or Rayonet)
-
Quartz immersion well or quartz reaction vessel
-
Inert gas source (Nitrogen or Argon) for degassing
-
Rotary evaporator
-
Preparative Gas Chromatograph (GC) or Vapor Phase Chromatograph (VPC)
-
NMR spectrometer
-
IR spectrophotometer
-
Reaction Procedure
-
Solution Preparation: Prepare a solution of this compound (I) in anhydrous diethyl ether. The concentration should be relatively dilute to minimize intermolecular reactions and polymer formation.
-
Degassing: Transfer the solution to the quartz photochemical reaction vessel. Purge the solution with a gentle stream of inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactant.
-
Irradiation: Place the quartz vessel in the photochemical reactor. If using an immersion well, ensure it is properly centered. Cool the reaction vessel using a water bath or cooling fan, as mercury arc lamps generate significant heat. Irradiate the solution with the mercury arc lamp.
-
Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of new product peaks.
-
Work-up: Once the desired conversion is achieved (or the reaction ceases to progress), turn off the lamp and remove the reaction vessel. Carefully transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Use minimal heat to avoid any potential thermal rearrangement of the products.
-
Purification: The resulting crude mixture of volatile products should be separated using preparative scale vapor phase chromatography (VPC).[1][4] This technique is effective for separating the isomeric products based on their different boiling points and polarities. Collect the fraction corresponding to bicyclo[4.2.0]octa-2,7-diene (II).
Product Characterization
-
Hydrogenation: The structure of the purified product (II) can be confirmed by catalytic hydrogenation. It should absorb two molar equivalents of hydrogen to yield bicyclo[4.2.0]octane.[1]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides key structural information about the olefinic and aliphatic protons in the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
IR Spectroscopy: The infrared spectrum will show characteristic C-H and C=C stretching frequencies for the cycloalkene components.
-
Safety Considerations
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding (e.g., operate the photoreactor in a cabinet) and wear UV-protective eyewear.
-
Organic solvents like diethyl ether are highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
The photoisomerization of this compound provides a viable route to the strained bicyclo[4.2.0]octa-2,7-diene system. Careful control of reaction conditions, particularly the exclusion of oxygen and the use of an appropriate light source and solvent, is essential for achieving good yields. The purification of the product mixture typically requires chromatographic methods. This photochemical strategy remains a valuable method for accessing unique bicyclic scaffolds for further synthetic elaboration in materials science and drug development.
References
Application of 1,3,5-Cyclooctatriene and its Valence Isomer in the Total Synthesis of Kingianic Acid A
For Researchers, Scientists, and Drug Development Professionals
This application note details the strategic use of a bicyclo[4.2.0]octadiene framework, a valence isomer of 1,3,5-cyclooctatriene, in the total synthesis of the natural product kingianic acid A. The synthesis leverages a concise and efficient approach, commencing from commercially available cyclooctatetraene (B1213319). This methodology provides a practical route to a key structural motif found in a variety of bioactive natural products.
Introduction
This compound exists in a dynamic equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. This constitutional isomerism is a key consideration in the synthetic applications of this C8 ring system. The bicyclo[4.2.0]octadiene scaffold is a recurring motif in a number of natural products, including the endiandric acids and kingianins. The total synthesis of kingianic acid A, a member of this family, showcases the utility of this bicyclic system as a versatile intermediate. The synthetic strategy hinges on the construction of a functionalized bicyclo[4.2.0]octadiene core, which then undergoes a subsequent intramolecular Diels-Alder reaction to furnish the final complex architecture of the natural product.
Synthetic Strategy Overview
The total synthesis of kingianic acid A from cyclooctatetraene can be summarized in the following key transformations:
-
Cyclopropanation: Rhodium-catalyzed reaction of cyclooctatetraene with dimethyl diazomalonate to yield a bicyclo[6.1.0]nonatriene derivative.
-
Ring Opening: A crucial organocuprate-mediated 1,5-addition and ring-opening of the bicyclo[6.1.0]nonatriene to afford the core bicyclo[4.2.0]octadiene structure.
-
Functional Group Manipulation and Cycloaddition: Conversion of the ester functionalities on the bicyclo[4.2.0]octadiene to a diene and a dienophile, followed by an intramolecular Diels-Alder reaction to construct the tetracyclic framework of kingianic acid A.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of the bicyclo[4.2.0]octadiene intermediate.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1. Cyclopropanation | Cyclooctatetraene | Dimethyl diazomalonate, Rh₂(OAc)₄ (cat.), CH₂Cl₂, rt, 16 h | Dimethyl bicyclo[6.1.0]nonatriene-9,9-dicarboxylate | 85 |
| 2. Organocuprate Ring Opening | Dimethyl bicyclo[6.1.0]nonatriene-9,9-dicarboxylate | (3,4-(Methylenedioxy)phenyl)magnesium bromide, CuCN, THF/DMS, -78 °C to rt | Bicyclo[4.2.0]octadiene intermediate | 63 |
Experimental Protocols
Step 1: Synthesis of Dimethyl bicyclo[6.1.0]nonatriene-9,9-dicarboxylate
This procedure describes the rhodium-catalyzed cyclopropanation of cyclooctatetraene.
Materials:
-
Cyclooctatetraene
-
Dimethyl diazomalonate
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer)
Procedure:
-
To a solution of cyclooctatetraene (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, is added rhodium(II) acetate dimer (0.01 equiv).
-
A solution of dimethyl diazomalonate (1.1 equiv) in anhydrous dichloromethane is added dropwise to the stirred solution at room temperature over a period of 1 hour.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford dimethyl bicyclo[6.1.0]nonatriene-9,9-dicarboxylate as a colorless oil.
Step 2: Synthesis of the Bicyclo[4.2.0]octadiene Intermediate
This protocol details the organocuprate-mediated 1,5-addition and ring-opening to form the key bicyclic intermediate.
Materials:
-
Dimethyl bicyclo[6.1.0]nonatriene-9,9-dicarboxylate
-
(3,4-(Methylenedioxy)phenyl)magnesium bromide (Grignard reagent)
-
Copper(I) cyanide (CuCN)
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfide (B99878) (DMS)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried glassware)
Procedure:
-
A solution of the Grignard reagent, (3,4-(methylenedioxy)phenyl)magnesium bromide (2.0 equiv) in THF, is prepared.
-
In a separate flask under an inert atmosphere, copper(I) cyanide (1.0 equiv) is suspended in anhydrous THF.
-
The Grignard solution is added to the CuCN suspension at -78 °C and the mixture is stirred for 30 minutes to form the organocuprate reagent.
-
A solution of dimethyl bicyclo[6.1.0]nonatriene-9,9-dicarboxylate (1.0 equiv) in a mixture of anhydrous THF and dimethyl sulfide is added dropwise to the organocuprate solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the bicyclo[4.2.0]octadiene intermediate.
Conclusion
The total synthesis of kingianic acid A effectively demonstrates the synthetic utility of the bicyclo[4.2.0]octadiene system, a key valence isomer of this compound. The presented protocols for the key cyclopropanation and ring-opening steps provide a reliable and efficient route to this valuable intermediate. This strategy opens avenues for the synthesis of other members of the endiandric acid and kingianin families of natural products, and can serve as a foundation for the development of novel therapeutic agents. The detailed experimental procedures and quantitative data provided herein are intended to aid researchers in the application of this powerful synthetic methodology.
Application Notes and Protocols for Pericyclic Reactions of 1,3,5-Cyclooctatriene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pericyclic reactions involving 1,3,5-cyclooctatriene and its derivatives. The content includes summaries of key reaction types, quantitative data, detailed experimental protocols, and visualizations of reaction pathways and workflows. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Overview of Pericyclic Reactions
This compound is a versatile C8 hydrocarbon that undergoes a variety of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.[1] These reactions are highly stereospecific and are governed by the principles of orbital symmetry. The primary classes of pericyclic reactions involving this compound are electrocyclizations, sigmatropic rearrangements, and cycloadditions.
Electrocyclic Reactions
Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening reaction.[1]
Valence Tautomerism with Bicyclo[4.2.0]octa-2,4-diene
This compound exists in a dynamic equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene.[2][3] This equilibrium is a classic example of a 6π-electron electrocyclization. The thermal interconversion favors the monocyclic triene, with the equilibrium mixture containing approximately 85% this compound and 15% bicyclo[4.2.0]octa-2,4-diene.[3]
Photochemical Ring Opening to 1,3,5,7-Octatetraene
Upon prolonged heating or at higher temperatures, this compound can undergo an electrocyclic ring-opening to form 1,3,5,7-octatetraene.[1] This transformation is also observed under photochemical conditions.
Experimental Protocol: Synthesis of this compound and Establishment of Equilibrium
This protocol describes the synthesis of this compound, which will inherently exist in equilibrium with bicyclo[4.2.0]octa-2,4-diene.
Materials:
-
Bromocyclooctadiene mixture
-
Lithium chloride (LiCl)
-
Lithium carbonate (Li2CO3)
-
N,N-Dimethylformamide (DMF)
-
Pentane
-
Sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, a magnetically stirred mixture of LiCl and Li2CO3 in DMF is heated to 90°C.
-
A solution of the bromocyclooctadiene mixture is added dropwise to the heated suspension over a period of 50 minutes.
-
After the addition is complete, heating is continued for 1 hour at 90-95°C.
-
The reaction mixture is then cooled to room temperature and diluted with ice water.
-
The aqueous mixture is extracted twice with pentane.
-
The combined organic layers are washed twice with water and dried over anhydrous Na2SO4.
-
The solvent is removed by distillation to yield this compound, which co-exists with bicyclo[4.2.0]octa-2,4-diene.
Sigmatropic Rearrangements
Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-system to a new position.[1]
3.1.[1][4]-Hydrogen Shifts
Deuterium (B1214612) labeling studies have shown that upon heating, this compound equilibrates with its 1,3,6-triene isomer via a[1][4]-hydrogen shift.[1] This process leads to the scrambling of deuterium labels among specific positions on the ring.[1] Notably,[2][4] and[4][5] hydrogen shifts are not observed under the same conditions.[1]
Experimental Protocol: Thermal Isomerization of this compound (Illustrative)
Procedure:
-
A solution of this compound in a high-boiling inert solvent (e.g., decalin) is heated under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to observe the formation of the 1,3,6-isomer.
-
Upon reaching equilibrium or the desired conversion, the reaction mixture is cooled, and the components are separated by fractional distillation or preparative GC.
Cycloaddition Reactions
Cycloaddition reactions involve the joining of two π-electron systems to form a cyclic molecule. This compound can participate in various cycloaddition reactions, including [4+2] and [6+4] cycloadditions.
[4+2] Cycloadditions (Diels-Alder Reactions)
This compound can act as a diene in Diels-Alder reactions with various dienophiles. Common dienophiles that have been studied include maleic anhydride (B1165640) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[6]
Cobalt-Catalyzed [4π + 2π] Cycloaddition
A cobalt-catalyzed [4π + 2π] cycloaddition of 1,2-dienes to this compound has been developed to synthesize tricyclo[4.2.2.02,5]dec-7-enes in high yields (74–80%).
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| This compound, monosubstituted 1,2-diene | Co(acac)2(dppe)/Zn/ZnI2 | Substituted tricyclo[4.2.2.02,5]dec-7-ene | 74-80 | |
| This compound, disubstituted 1,2-diene | Co(acac)2(dppe)/Zn/ZnI2 | Substituted tricyclo[4.2.2.02,5]dec-7-ene | 74-80 |
Experimental Protocol: Cobalt-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to this compound
Materials:
-
Co(acac)2(dppe)
-
Zinc powder (Zn)
-
Zinc iodide (ZnI2)
-
This compound (COT)
-
1,2-diene
-
1,2-Dichloroethane (B1671644) (anhydrous)
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under a dry argon atmosphere, add a solution of Co(acac)2(dppe) (10 mol%) in 1,2-dichloroethane (1.5 mL).
-
Add Zn powder (30 mol%) and stir the mixture at room temperature for 2 minutes.
-
Successively add COT (1.0 mmol), the 1,2-diene (1.3 mmol) in 1,2-dichloroethane (1.5 mL), and dry ZnI2 (20 mol%).
-
The reaction mixture is stirred under the specified conditions (temperature and time not detailed in the provided abstract but would be determined by reaction monitoring).
-
Upon completion, the reaction is worked up to isolate the tricyclo[4.2.2.02,5]dec-7-ene product.
[6+4] Cycloadditions
This compound can also participate in [6+4] cycloaddition reactions, though specific examples and protocols were not detailed in the initial search results.
Logical Workflow for Pericyclic Reactions of this compound
The following diagram illustrates the relationships between the key pericyclic reactions of this compound.
Applications in Drug Development
The ability to form complex polycyclic structures with high stereocontrol through pericyclic reactions makes this compound and its derivatives attractive starting materials in the synthesis of natural products and novel pharmaceutical agents. The rigid bicyclic and tricyclic scaffolds generated from these reactions can serve as templates for the development of new drugs with unique three-dimensional structures. For instance, substituted tricyclo[4.2.2.02,5]dec-7-enes have shown cytotoxic activity, indicating their potential as anticancer agents. Further exploration of the diverse reactivity of this compound will undoubtedly lead to the discovery of new molecular entities with valuable biological properties.
References
Application Notes and Protocols: Mechanism of Bromination of 1,3,5-Cyclooctatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of conjugated polyenes is a fundamental reaction in organic synthesis, providing a versatile route to functionalized cyclic compounds. 1,3,5-Cyclooctatriene, a non-aromatic cyclic triene, undergoes electrophilic addition with bromine to yield specific dibrominated products. Understanding the underlying mechanism and having access to detailed experimental protocols are crucial for the targeted synthesis of novel molecules in drug discovery and materials science. These notes provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of key reaction parameters.
Reaction Mechanism
The bromination of this compound proceeds via an electrophilic addition mechanism. The reaction is highly regioselective, predominantly favoring a 1,6-addition product. This outcome is attributed to the formation of a stabilized carbocation intermediate.
The generally accepted mechanism involves the following steps:
-
Electrophilic Attack and Bromonium Ion Formation: The bromine molecule (Br₂) approaches the π-system of the this compound. The electron-rich double bond induces a dipole in the bromine molecule, making one bromine atom electrophilic. This electrophilic bromine is attacked by one of the double bonds, leading to the formation of a cyclic bromonium ion intermediate.[1][2][3][4]
-
Nucleophilic Attack and Ring Opening: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. In the case of this compound, the attack occurs at a distal carbon of the conjugated system, leading to the observed 1,6-addition.[1][2] This is a consequence of the delocalization of the positive charge across the conjugated system in the intermediate, making the C6 position susceptible to nucleophilic attack. The isolation of the 1,6-dibromide product strongly supports this pathway over a simple 1,2-addition.[1][2][5]
The overall reaction can be summarized as the addition of bromine across the 1 and 6 positions of the cyclooctatriene ring, resulting in the formation of 6,7-dibromocycloocta-1,3-diene.
Reaction Pathway Diagram
Caption: Mechanism of the 1,6-addition of bromine to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the bromination of this compound as reported in the literature.[1][2][5]
| Parameter | Value |
| Reactants | |
| This compound | 2 g |
| Bromine | 3 g |
| Solvent | |
| Chloroform | 20 ml (for each reactant) |
| Reaction Conditions | |
| Temperature | -15 to -25 °C |
| Atmosphere | Nitrogen |
| Addition Time | 1 hour |
| Product Properties | |
| Boiling Point | 95 °C at 0.3 mm Hg |
| Refractive Index (n²⁵ᴅ) | 1.5954 |
Experimental Protocol
The following protocol is adapted from the procedure reported by Cope, A. C., et al.[1][2][5]
Materials:
-
This compound
-
Bromine
-
Chloroform (anhydrous)
-
Nitrogen gas supply
-
Stirring apparatus
-
Dropping funnel
-
Low-temperature bath (e.g., acetone/dry ice)
-
Distillation apparatus (for reduced pressure)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2 g of this compound in 20 ml of chloroform.
-
Cooling: Cool the stirred solution to a temperature between -15 and -25 °C using a suitable cooling bath. Maintain a nitrogen atmosphere throughout the reaction.
-
Bromine Addition: Separately, prepare a solution of 3 g of bromine in 20 ml of chloroform. Add this bromine solution dropwise to the cooled cyclooctatriene solution over a period of one hour.
-
Reaction Monitoring: Monitor the reaction progress. The disappearance of the bromine color can be an indicator of reaction completion.
-
Work-up: After the addition is complete, the reaction mixture contains the dibrominated product.
-
Purification: The product is purified by rapid distillation under reduced pressure. Collect the fraction boiling at 95 °C at a pressure of 0.3 mm Hg.
Experimental Workflow
Caption: Workflow for the bromination of this compound.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Chloroform is a suspected carcinogen and should be handled in a fume hood.
-
Reactions at low temperatures require careful handling of cooling baths.
-
Distillation under reduced pressure carries a risk of implosion. Use appropriate glassware and a safety screen.
Conclusion
The bromination of this compound is a well-established method for the synthesis of 6,7-dibromocycloocta-1,3-diene via a 1,6-electrophilic addition mechanism. The provided protocol offers a reliable procedure for obtaining the desired product. A thorough understanding of the reaction mechanism and careful execution of the experimental procedure are essential for successful synthesis and for the future development of novel therapeutics and materials based on this versatile scaffold.
References
Application Notes and Protocols: 1,6-Addition Reactions of 1,3,5-Cyclooctatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Cyclooctatriene is a versatile cyclic polyene that undergoes a variety of chemical transformations. Among these, 1,6-addition reactions represent a powerful strategy for the stereoselective synthesis of functionalized eight-membered rings and bicyclic scaffolds, which are valuable motifs in natural product synthesis and drug discovery. This document provides detailed application notes and experimental protocols for key 1,6-addition reactions of this compound, including data presentation in tabular format and visualizations of reaction mechanisms and workflows.
Electrophilic Addition: 1,6-Bromination
The addition of bromine to this compound serves as a classic example of a 1,6-electrophilic addition. This reaction proceeds through a resonance-stabilized carbocation intermediate, leading to the formation of a 1,6-dibrominated product. This dibromide is a versatile intermediate that can be further functionalized, for instance, through nucleophilic substitution.
Quantitative Data
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Bromine (Br₂) | Chloroform | -15 to -25 | 1 | 6,7-Dibromocycloocta-1,3-diene | Not explicitly reported, but the product is isolated and used in subsequent steps. | [1] |
| 6,7-Dibromocycloocta-1,3-diene | Dimethylamine (B145610) | - | - | - | N⁶,N⁶,N⁷,N⁷-Tetramethylcycloocta-1,3-diene-6,7-diamine | Not explicitly reported. | [1] |
Experimental Protocol: 1,6-Bromination of this compound[1][2]
Materials:
-
This compound (2 g)
-
Bromine (3 g)
-
Chloroform (40 mL)
-
Nitrogen gas supply
-
Stirring apparatus
-
Cooling bath (-15 to -25 °C)
-
Distillation apparatus
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 2 g of this compound in 20 mL of chloroform.
-
Cool the solution to between -15 and -25 °C using a cooling bath.
-
Prepare a solution of 3 g of bromine in 20 mL of chloroform.
-
Slowly add the bromine solution to the stirred cyclooctatriene solution over a period of one hour, maintaining the temperature between -15 and -25 °C.
-
After the addition is complete, the crude product, 6,7-dibromocycloocta-1,3-diene, can be purified by rapid distillation under reduced pressure (b.p. 95 °C at 0.3 mm).
Subsequent Nucleophilic Substitution
The resulting 1,6-dibromide can be used in subsequent reactions. For example, reaction with excess dimethylamine leads to a bis-dimethylamino substituted cyclooctadiene, demonstrating the utility of the initial 1,6-addition product as a synthetic intermediate.[1][2]
Reaction Mechanism and Workflow
Caption: Mechanism of 1,6-Bromination.
Caption: Experimental Workflow for 1,6-Bromination.
Nucleophilic Addition: Future Directions
While the 1,6-addition of bromine is well-documented, the exploration of other 1,6-nucleophilic additions to this compound is an area ripe for further investigation. Based on the principles of conjugate addition to extended π-systems, several classes of nucleophiles could potentially undergo 1,6-addition to this substrate.
Potential 1,6-Addition Reactions:
-
Organocuprates (Gilman Reagents): These soft nucleophiles are known to favor conjugate addition. Their reaction with this compound could provide a direct route to alkyl- or aryl-substituted cyclooctadienes.
-
Michael Additions: Stabilized enolates (e.g., from malonic esters) and other soft nucleophiles (e.g., thiols, amines) could potentially add in a 1,6-fashion under appropriate basic or catalytic conditions.
-
Hydride Addition: The use of complex metal hydrides could lead to the 1,6-reduction of the triene system.
Further research is required to establish detailed protocols and quantify the yields and selectivities of these potential transformations. Computational studies on the regioselectivity of nucleophilic attack could provide valuable insights for designing these reactions.
Conclusion
The 1,6-addition reaction of this compound provides a valuable synthetic tool for the creation of complex cyclic and bicyclic molecules. The well-established 1,6-bromination serves as a gateway to a variety of functionalized derivatives. The exploration of a broader range of nucleophiles in 1,6-addition reactions holds significant promise for expanding the synthetic utility of this versatile starting material, with potential applications in the development of novel therapeutics and other advanced materials. Researchers are encouraged to investigate these underexplored areas to unlock the full potential of this compound in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Cyclooctatriene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1,3,5-cyclooctatriene.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
There are two primary, well-established routes for the synthesis of this compound:
-
From 1,5-cyclooctadiene (B75094): This is a two-step process involving allylic bromination followed by dehydrobromination.[1]
-
From cyclooctatetraene (B1213319): This method involves the partial reduction of cyclooctatetraene.[1]
Q2: What is the expected yield of this compound?
Yields are highly dependent on the chosen synthetic route and the optimization of reaction conditions.
-
The two-step procedure starting from 1,5-cyclooctadiene can afford this compound in 84–90% yield (from the intermediate bromocyclooctadiene mixture).[1]
-
Quenching cyclooctatetraene dianion with methanol (B129727) followed by heating can produce this compound in an 80% yield .[1]
Q3: Are there any known isomers that can form during the synthesis?
Yes, the synthesis can lead to isomeric byproducts.
-
During the bromination of 1,5-cyclooctadiene, a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene is formed.[1]
-
The dehydrobromination of this mixture, however, selectively yields this compound.[1]
-
This compound exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene .[1]
-
Another possible isomer, 1,3,6-cyclooctatriene , is generally not observed in the dehydrobromination method but can be a major product in some reductions of cyclooctatetraene.[1] It can be isomerized to the desired 1,3,5-isomer with base treatment.[1]
Troubleshooting Guide
Problem 1: Low yield of the intermediate bromocyclooctadiene mixture.
-
Possible Cause: Inefficient bromination or loss of product during workup.
-
Solution:
-
Ensure that the N-bromosuccinimide (NBS) is added in portions to control the reaction rate.
-
Use a radical initiator like benzoyl peroxide to facilitate the allylic bromination.
-
During the removal of the solvent (carbon tetrachloride), avoid using a rotary evaporator as this can substantially decrease the recovery of unreacted 1,5-cyclooctadiene which can be recycled.[1]
-
Careful fractional distillation is crucial to separate the unreacted diene from the bromocyclooctadiene products.[1]
-
Problem 2: The final product, this compound, is contaminated with 1,5-cyclooctadiene.
-
Possible Cause: Incomplete separation of the unreacted starting material from the bromocyclooctadiene intermediate.
-
Solution:
-
During the fractional distillation of the bromocyclooctadienes, ensure a clean separation from the lower-boiling 1,5-cyclooctadiene. An intermediate fraction of 1-2 mL should be collected to prevent cross-contamination.[1]
-
Problem 3: The bromocyclooctadiene intermediate or the final product has a yellow to red-brown coloration.
-
Possible Cause: The bromocyclooctadiene intermediates are extremely light-sensitive and can decompose.[1]
-
Solution:
-
Protect the reaction and product-receiving flasks from light by wrapping them in aluminum foil.[1]
-
Problem 4: The dehydrobromination reaction is slow or incomplete.
-
Possible Cause: Inactive reagents or incorrect reaction temperature.
-
Solution:
-
Use dry dimethylformamide (DMF) for the reaction. Azeotropic drying with benzene (B151609) is a suitable method.[1]
-
Ensure the reaction temperature is maintained at 90-95°C during and after the addition of the bromocyclooctadiene.[1]
-
A mixture of lithium carbonate and a catalytic amount of lithium chloride is used for the dehydrobromination.[1]
-
Experimental Protocols & Data
Synthesis of this compound from 1,5-Cyclooctadiene
This is a two-step process detailed below.
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
| Parameter | Value |
| Reactants | |
| 1,5-Cyclooctadiene | 216.4 g (2.0 mol) |
| N-Bromosuccinimide (NBS) | 178 g (1.0 mol), added in four portions |
| Benzoyl Peroxide | 0.5 g |
| Carbon Tetrachloride | 700 mL |
| Reaction Conditions | |
| Temperature | Gentle reflux |
| Time | 1.5 hours after final NBS addition |
| Workup | |
| 1. | Cool to room temperature and filter. |
| 2. | Wash filtrate with water. |
| 3. | Dry over calcium chloride. |
| 4. | Remove solvent by vacuum distillation. |
| 5. | Fractionally distill to separate unreacted diene and product. |
| Product | Mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene |
| Yield | 113–121 g (60–65%) |
Step 2: Dehydrobromination of Bromocyclooctadienes
| Parameter | Value |
| Reactants | |
| Bromocyclooctadiene mixture | 113.5 g (0.607 mol) |
| Lithium Carbonate | 25.9 g (0.35 mol) |
| Lithium Chloride | 2.0 g (0.047 mol) |
| Dry Dimethylformamide (DMF) | 400 mL |
| Reaction Conditions | |
| Temperature | 90–95°C |
| Time | 1 hour after addition |
| Workup | |
| 1. | Cool to room temperature and dilute with ice water. |
| 2. | Extract with pentane (B18724). |
| 3. | Wash combined organic phase with water. |
| 4. | Dry over sodium sulfate. |
| 5. | Remove pentane by atmospheric distillation. |
| 6. | Distill residue under reduced pressure. |
| Product | This compound |
| Yield | 54–58 g (84–90%) |
Visualizations
Caption: Two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
minimizing side products in the synthesis of 1,3,5-Cyclooctatriene
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 1,3,5-cyclooctatriene. The focus is on identifying and minimizing the formation of common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated side products?
A1: The primary methods for synthesizing this compound include the dehydrobromination of bromocyclooctadienes, the reduction of cyclooctatetraene (B1213319), and thermal or photochemical isomerizations. Each route has characteristic side products.
-
Dehydrobromination of Bromocyclooctadienes: This common two-step process starts from 1,5-cyclooctadiene (B75094).[1] The main issues are contamination with the starting diene and the inherent equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene.[1][2]
-
Reduction of Cyclooctatetraene: Partial reduction can yield a mixture of 1,3,5- and 1,3,6-cyclooctatriene (B1234150), with the 1,3,6-isomer often being the major product initially.[1][2] Subsequent isomerization is required to obtain the desired 1,3,5-isomer.
-
Thermal Isomerization: this compound exists in a thermal equilibrium with bicyclo[4.2.0]octa-2,4-diene.[3][4] At elevated temperatures or during prolonged heating, it can also undergo[2][5] hydrogen shifts to form 1,3,6-cyclooctatriene or electrocyclic ring-opening to 1,3,5,7-octatetraene.[5][6]
Q2: My NMR spectrum shows signals for bicyclo[4.2.0]octa-2,4-diene. Does this indicate a failed reaction?
A2: Not at all. This compound is in a dynamic thermal equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene.[3][4] This is an inherent property of the molecule. At room temperature, the equilibrium favors this compound, with a typical ratio of approximately 7:1.[1][2] The presence of minor signals corresponding to the bicyclic isomer is expected and does not signify a failure in the synthesis.
Q3: The reduction of cyclooctatetraene yielded primarily 1,3,6-cyclooctatriene. How can I convert this to the desired 1,3,5-isomer?
A3: The 1,3,6-cyclooctatriene isomer can be converted to the more stable, conjugated 1,3,5-isomer by treatment with a base.[1][2] For instance, after quenching the cyclooctatetraene dianion with methanol, subsequent heating of the resulting mixture of isomers can afford this compound in high yield.[1] Another method involves heating the mixture with potassium t-butoxide in t-butyl alcohol.[3]
Q4: How can I avoid thermal degradation of my product during distillation?
A4: To prevent side reactions like electrocyclic ring-opening, distillation should be performed under reduced pressure to keep the temperature low.[2][7] While this compound can be distilled at temperatures below 40°C without significant isomerization, slow distillation at higher temperatures (e.g., ~85°C) will promote the formation of its bicyclic tautomer.[3] A short Vigreux column is recommended for purification by distillation.[1][2]
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| Contamination with 1,5-cyclooctadiene in the final product. | Incomplete separation of unreacted 1,5-cyclooctadiene from the intermediate bromocyclooctadienes during fractional distillation.[1] | Ensure careful fractionation between the 1,5-cyclooctadiene and the bromocyclooctadiene mixture. Collecting a small intermediate fraction can ensure a clean separation.[2] |
| Low yield in the dehydrobromination step. | Impure or wet reagents. Lithium chloride and lithium carbonate are hygroscopic and must be thoroughly dried before use.[2] | Dry LiCl and Li₂CO₃ under reduced pressure at 80–100°C for at least 3 hours before the reaction. Ensure the DMF solvent is sufficiently dry.[2] |
| Product appears yellow to red-brown. | The intermediate bromocyclooctadienes are highly sensitive to light and can decompose or form colored impurities.[2] | Protect all flasks containing the bromocyclooctadiene intermediates from light by wrapping them in aluminum foil.[2] |
| Formation of polymeric materials. | Ozonization or prolonged exposure to air can lead to polymerization.[4] High reaction temperatures during synthesis or purification can also cause polymerization. | Maintain an inert atmosphere (e.g., nitrogen) during reactions where possible, especially those involving reactive intermediates.[7] Purify the final product using vacuum distillation at the lowest feasible temperature.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,5-Cyclooctadiene
This is a two-step procedure adapted from Organic Syntheses.[2]
Step A: Allylic Bromination of 1,5-Cyclooctadiene
-
A solution of 1,5-cyclooctadiene (216 g, 2.0 mol) and benzoyl peroxide (2.0 g) in carbon tetrachloride (150 mL) is brought to reflux in a flask equipped with a dropping funnel and condenser.
-
N-bromosuccinimide (178 g, 1.0 mol) is added in five portions over one hour to the refluxing solution.
-
After the addition is complete, the mixture is refluxed for an additional 2 hours, then cooled to room temperature.
-
The succinimide (B58015) is filtered off, and the solvent is removed from the filtrate.
-
The pale yellow residue is fractionally distilled under reduced pressure. First, unreacted 1,5-cyclooctadiene is removed (bp 55–57°C at 30 mm). Then, the mixture of bromocyclooctadienes is collected (bp 66–69°C at 5 mm).[2]
Step B: Dehydrobromination to this compound
-
A mixture of lithium carbonate (41.0 g, 0.55 mol) and lithium chloride (23.4 g, 0.55 mol) in dry dimethylformamide (DMF, 500 mL) is heated to 90–95°C with stirring.[2]
-
The bromocyclooctadiene mixture from Step A (93.5 g, 0.5 mol) is added dropwise over 1.5 hours.
-
Heating is continued for an additional hour after the addition is complete.
-
The mixture is cooled, diluted with 1 L of ice water, and extracted twice with pentane (B18724) (2 x 200 mL).
-
The combined organic layers are washed with water, dried over sodium sulfate, and filtered.
-
Pentane is removed by distillation at atmospheric pressure. The residue is then distilled under reduced pressure (bp 63–65°C at 48 mm) to yield pure this compound (yield: 84–90%).[1][2]
| Parameter | Value | Reference |
| Overall Yield | 84–90% | [1][2] |
| Boiling Point | 63–65°C at 48 mm Hg | [1][2] |
| Equilibrium Ratio (Product:Valence Isomer) | ~7:1 (1,3,5-COT : Bicyclo[4.2.0]octa-2,4-diene) | [1][2] |
Visualized Workflows and Equilibria
Caption: Workflow for the two-step synthesis of this compound.
Caption: Key equilibria and side reactions of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Bromination of this compound followed by nucleophilic substitution by excess dimethylamine - Chemistry Stack Exchange [chemistry.stackexchange.com]
purification of 1,3,5-Cyclooctatriene from 1,3,6- and 1,5-isomers
Technical Support Center: Purification of 1,3,5-Cyclooctatriene
Welcome to the technical support center for the purification of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with isolating this compound from its 1,3,6- and 1,5-isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which isomers are typically formed?
A1: this compound can be synthesized via several routes. A common method is the dehydrobromination of bromocyclooctadienes, which are prepared from the allylic bromination of 1,5-cyclooctadiene.[1][2] This method is reported to yield this compound selectively.[1] Another route involves the partial reduction of cyclooctatetraene (B1213319), which often produces a mixture of 1,3,5- and 1,3,6-cyclooctatriene (B1234150), with the 1,3,6-isomer being the major product.[1]
Q2: Can the 1,3,6-cyclooctatriene isomer be converted to the desired 1,3,5-isomer?
A2: Yes, 1,3,6-cyclooctatriene can be isomerized to this compound. This is typically achieved by treatment with a base.[1] For instance, after quenching the dianion of cyclooctatetraene with methanol, subsequent heating can afford this compound in good yield.[1]
Q3: What are the key physical properties to consider when separating these isomers?
A3: The boiling points of the isomers are crucial for separation by fractional distillation. The slight differences in boiling points necessitate a highly efficient distillation setup.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| This compound | C₈H₁₀ | 106.17 | 145-146 | 1871-52-9[2][3] |
| 1,3,6-Cyclooctatriene | C₈H₁₀ | 106.17 | 68 (at 8.0 kPa) | 3725-30-2[4] |
| 1,5-Cyclooctadiene | C₈H₁₂ | 108.18 | 149-150 | 111-78-4 |
Q4: Is this compound stable?
A4: this compound exists in a temperature-dependent equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene.[1][2] This equilibrium should be considered during purification and storage.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Poor Separation of Isomers via Fractional Distillation
Symptoms:
-
The distillate contains a significant mixture of isomers, as determined by GC or NMR analysis.
-
No clear temperature plateau is observed during distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | The boiling points of the cyclooctatriene isomers are close. A simple distillation setup is inadequate. Use a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges). For very difficult separations, a spinning band distillation apparatus may be required. |
| Incorrect Distillation Pressure | Distillation at atmospheric pressure may not provide sufficient resolution between the boiling points. Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the isomers.[1] |
| Distillation Rate is Too High | A rapid distillation rate does not allow for proper equilibrium to be established in the fractionating column. Heat the distillation flask slowly and maintain a low distillation rate (a few drops per minute) to ensure optimal separation. |
| Poor Insulation of the Column | Heat loss from the fractionating column can disrupt the temperature gradient, leading to poor separation. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
Issue 2: Low Yield of this compound After Purification
Symptoms:
-
The amount of purified product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Thermal Isomerization or Decomposition | Prolonged heating during distillation can cause isomerization or decomposition of the desired product. Use the lowest possible temperature for distillation by employing a good vacuum. Minimize the time the compound is exposed to high temperatures. |
| Hold-up in the Distillation Column | A significant amount of material can be lost due to "hold-up" (liquid wetting the surface) in a large or inefficiently packed fractionating column. Choose a column size appropriate for the amount of material being distilled. |
| Product Loss During Workup | The product may be lost during aqueous washes or transfers. Ensure complete extraction with a suitable non-polar solvent like pentane.[1] Minimize the number of transfers. |
Issue 3: Contamination of the Final Product
Symptoms:
-
The purified this compound is contaminated with solvent or other impurities, as seen in NMR or GC-MS.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Removal of Solvent | The solvent used for extraction (e.g., pentane) may not have been completely removed before distillation.[1] Ensure the bulk of the solvent is removed at atmospheric pressure or under a light vacuum before proceeding to fractional distillation of the product. |
| Contamination from Starting Materials | If starting from 1,5-cyclooctadiene, any unreacted diene may co-distill with the product.[1] Careful fractionation is necessary to separate the lower-boiling starting material from the product.[1] |
| Peroxide Formation | Cyclooctatrienes, like other polyenes, can form explosive peroxides upon exposure to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Consider adding a stabilizer like butylated hydroxytoluene (BHT) for long-term storage. |
Experimental Protocols
Protocol 1: Isomerization of 1,3,6-Cyclooctatriene to this compound
This protocol is adapted from procedures where 1,3,6-cyclooctatriene is the initial major product from the reduction of cyclooctatetraene.[1]
-
Base Treatment: After the initial reaction that produces the mixture of isomers, treat the reaction mixture with a base. For example, if quenching a cyclooctatetraene dianion with methanol, the subsequent heating of the mixture promotes isomerization.[1]
-
Heating: Heat the basic mixture to facilitate the isomerization. The specific temperature and time will depend on the base and solvent used. For instance, heating at 90-95°C for an hour has been reported to be effective in certain syntheses.[1]
-
Workup: After cooling, perform an aqueous workup. Dilute the mixture with water and extract the organic products with a non-polar solvent like pentane.[1]
-
Drying and Concentration: Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., sodium sulfate), and filter.[1] Carefully remove the solvent by distillation at atmospheric pressure before proceeding to purify the cyclooctatriene.[1]
Protocol 2: Purification by Fractional Vacuum Distillation
This is a general protocol for separating a mixture of cyclooctatriene isomers and any remaining 1,5-cyclooctadiene.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a 12 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[1] The apparatus should be equipped for vacuum distillation.
-
Charging the Flask: Charge the crude mixture of cyclooctatriene isomers into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 48 mmHg).[1]
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection:
-
Collect any low-boiling forerun, which may include residual solvent or 1,5-cyclooctadiene.
-
As the temperature stabilizes at the boiling point of this compound at the working pressure (e.g., 63-65°C at 48 mmHg), collect the main fraction in a clean receiving flask.[1]
-
Monitor the purity of the fractions by a suitable analytical technique like GC.
-
-
Storage: Store the purified this compound under an inert atmosphere in a sealed, amber-colored vial in a refrigerator or freezer.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Technical Support Center: Fractional Distillation of Cyclooctatriene Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fractional distillation of cyclooctatriene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cyclooctatriene isomers by fractional distillation?
A1: The primary challenges in separating cyclooctatriene isomers, particularly 1,3,5-cyclooctatriene and 1,3,6-cyclooctatriene (B1234150), by fractional distillation include:
-
Close Boiling Points: While their boiling points are not identical, they can be close enough to require a highly efficient fractional distillation column for effective separation.
-
Thermal Isomerization: At elevated temperatures, cyclooctatriene isomers can undergo thermal rearrangement. For instance, 1,3,6-cyclooctatriene can isomerize to the more thermodynamically stable this compound.[1][2] This can lead to contamination of the desired fraction and lower yields. This compound can also be in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene, especially upon heating.
Q2: What are the known boiling points of common cyclooctatriene isomers?
A2: The boiling points of cyclooctatriene isomers are crucial for planning a successful fractional distillation. Below is a summary of available data. Note that distillation under reduced pressure is often preferred to minimize thermal isomerization.
| Isomer | Boiling Point (°C) | Pressure (mmHg) | Boiling Point (°C) | Pressure (bar) |
| This compound | 145 - 146 | 760 | 76.1 | 0.12 |
| 1,3,6-Cyclooctatriene | Not available | 760 | 68.1 | 0.08 |
Data sourced from various chemical databases.[1][5][6][7][8]
Q3: How can I minimize thermal isomerization during distillation?
A3: To minimize thermal isomerization of cyclooctatriene isomers during distillation, consider the following strategies:
-
Vacuum Distillation: Performing the distillation under reduced pressure significantly lowers the boiling points of the isomers, thereby reducing the required pot temperature and minimizing the rate of thermal rearrangement.
-
Lower Distillation Temperature: Use the lowest possible pot temperature that allows for a steady distillation rate.
-
Shorter Residence Time: Minimize the time the isomers are exposed to high temperatures by using an appropriately sized distillation flask and ensuring a smooth and efficient distillation process.
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and other side reactions that might be catalyzed by air at high temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional distillation of cyclooctatriene isomers.
Problem 1: Poor separation of isomers (overlapping fractions).
| Possible Cause | Troubleshooting Step |
| Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. | - Use a longer fractionating column (e.g., Vigreux, packed column).- Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation Rate is Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column. | - Reduce the heating rate to achieve a slow, steady distillation rate (typically 1-2 drops per second). |
| Flooding of the Column: Excessive boiling can cause liquid to be carried up the column mechanically, preventing proper separation. | - Reduce the heating rate to control the boil-up rate. |
| Formation of an Azeotrope: The isomers may form an azeotrope, a constant-boiling mixture that cannot be separated by simple fractional distillation. | - While not definitively reported for cyclooctatriene isomers, if suspected, consider alternative purification methods like preparative gas chromatography or azeotropic distillation with an entrainer. |
Problem 2: Product is contaminated with rearrangement isomers.
| Possible Cause | Troubleshooting Step |
| Distillation Temperature is Too High: High temperatures in the distillation pot are promoting thermal isomerization. | - Switch to vacuum distillation to lower the boiling points.- Lower the heating mantle temperature. |
| Prolonged Heating: The mixture has been heated for an extended period, allowing more time for isomerization to occur. | - Ensure the distillation setup is efficient to minimize the overall distillation time. |
Problem 3: No distillate is being collected, or the distillation rate is extremely slow.
| Possible Cause | Troubleshooting Step |
| Insufficient Heating: The pot temperature is too low to cause the liquid to boil and the vapor to reach the condenser. | - Gradually increase the heating mantle temperature. |
| Heat Loss from the Column: The column is not properly insulated, causing the vapor to condense and return to the pot before reaching the condenser. | - Insulate the fractionating column with glass wool or aluminum foil. |
| Vacuum is Too High (for vacuum distillation): The boiling point of the liquid is below the temperature of the condenser water. | - Slightly reduce the vacuum (increase the pressure).- Use a colder condenser fluid. |
Experimental Protocols
Detailed Methodology for Fractional Distillation of a 1,3,5- and 1,3,6-Cyclooctatriene Mixture
This protocol outlines a general procedure for the separation of a mixture of 1,3,5- and 1,3,6-cyclooctatriene using fractional distillation under reduced pressure.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (optional)
-
Cold trap (recommended)
Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the mixture of cyclooctatriene isomers and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Slowly and carefully apply a vacuum to the system. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump from volatile organic compounds.
-
Heating and Stirring: Begin stirring the mixture and gradually heat the flask using a heating mantle.
-
Equilibration: Allow the system to equilibrate as the mixture begins to boil and the vapor rises through the fractionating column. A reflux ring should slowly ascend the column.
-
Collecting Fractions: Once the vapor reaches the thermometer and the temperature stabilizes, begin collecting the first fraction. The lower-boiling 1,3,6-cyclooctatriene should distill first.
-
Monitoring Temperature: Monitor the temperature closely. A sharp increase in temperature will indicate that the first component has completely distilled and the higher-boiling this compound is beginning to distill.
-
Changing Receiving Flasks: At this point, change the receiving flask to collect the second fraction.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine their purity.
Visualizations
Troubleshooting Workflow for Fractional Distillation of Cyclooctatriene Isomers
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. 1,3,6-Cyclooctatriene [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. This compound, 1871-52-9 [thegoodscentscompany.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound|C8H10|CAS 1871-52-9 [benchchem.com]
- 8. This compound, 1871-52-9 [perflavory.com]
safe handling and storage procedures for 1,3,5-Cyclooctatriene
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1,3,5-Cyclooctatriene?
A1: While specific toxicity data is limited, this compound is a flammable liquid.[1][2][3] Vapors may form explosive mixtures with air. As with many organic solvents, it should be considered an irritant to the skin, eyes, and respiratory tract. Inhalation of vapors and direct skin or eye contact should be avoided.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to the lack of a specific SDS, a conservative approach to PPE is recommended. All handling should occur in a certified chemical fume hood.[4] The following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Additional Protection: For operations with a higher risk of splashing, a face shield and a chemical-resistant apron are recommended.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6] It should be stored separately from oxidizing agents, strong acids, and strong bases.
Q4: What should I do in case of a spill?
A4: In the event of a spill, the following steps should be taken:
-
Evacuate all non-essential personnel from the immediate area.
-
Eliminate all ignition sources.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
For large spills, evacuate the area and contact your institution's emergency response team immediately.[7][8]
Q5: How should I dispose of this compound waste?
A5: All waste containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain. Collect it in a properly labeled, sealed container for chemical waste pickup.
Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 1871-52-9 | [2][9] |
| Molecular Formula | C₈H₁₀ | [2][9] |
| Molecular Weight | 106.17 g/mol | [2][10] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 145-146 °C at 760 mmHg | [1][2][3] |
| Melting Point | -83 °C | [1][2][3] |
| Flash Point | 27.8 °C (82.0 °F) | [1][2][3] |
| Density | 0.871 g/cm³ | [2] |
| Vapor Pressure | 6.11 mmHg at 25 °C | [1][2][3] |
Experimental Protocols
Receiving and Inspection
-
Upon receipt, move the container to a well-ventilated area, preferably a chemical fume hood.
-
Inspect the container for any signs of damage or leakage.
-
Verify that the label correctly identifies the contents as this compound and includes appropriate hazard warnings.
-
Ensure the container is tightly sealed.
Storage
-
Store the container in a designated flammable liquids storage cabinet.
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5][6]
-
Ensure the storage area is segregated from incompatible materials such as oxidizing agents, strong acids, and strong bases.
-
Maintain an inventory of the chemical, including the date of receipt and the quantity.
Dispensing
-
All dispensing of this compound must be conducted in a certified chemical fume hood.[4]
-
Ensure all necessary PPE is worn before handling the chemical.
-
Ground all containers and equipment to prevent static discharge.
-
Use only non-sparking tools for opening and closing containers.
-
Carefully pour the required amount of liquid, avoiding splashing.
-
Immediately reseal the container after dispensing.
-
Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound, 1871-52-9 [thegoodscentscompany.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound [flavscents.com]
- 4. orgsyn.org [orgsyn.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. students.umw.edu [students.umw.edu]
- 8. offices.austincc.edu [offices.austincc.edu]
- 9. This compound | C8H10 | CID 5367249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (CAS 1871-52-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Safe Handling of 1,3,5-Cyclooctatriene and Prevention of Peroxide Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,3,5-Cyclooctatriene to prevent the formation of hazardous peroxides. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation a concern with this compound?
A1: this compound, a cyclic polyene, is susceptible to autoxidation in the presence of oxygen, light, and heat.[1] This process can form unstable and potentially explosive peroxide compounds.[1] The accumulation of these peroxides poses a significant safety risk, as they can detonate when subjected to heat, friction, or mechanical shock.[1]
Q2: How can I visually inspect my this compound sample for peroxides?
A2: While visual inspection is not a definitive test, it can indicate the presence of high levels of peroxides. Signs to look for include the formation of crystals, a viscous oily layer, or discoloration of the sample.[2] If any of these are observed, do not attempt to open or move the container and contact your institution's environmental health and safety office immediately.[3]
Q3: What is the recommended storage procedure for this compound to minimize peroxide formation?
A3: To minimize peroxide formation, this compound should be stored in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[4][5] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-resistant container.[2][5]
Q4: Should I use an inhibitor in my this compound sample?
A4: Yes, the use of an inhibitor is a common practice to slow down the rate of peroxide formation.[1] A common inhibitor used for organic solvents is Butylated Hydroxytoluene (BHT). If your experimental procedure allows, purchasing this compound with an added inhibitor is recommended. Be aware that purification processes like distillation will remove the inhibitor, increasing the susceptibility to peroxide formation.[6]
Q5: How often should I test my this compound sample for peroxides?
A5: The frequency of testing depends on the storage conditions and usage. For opened containers, it is good practice to test for peroxides before each use, especially if the compound is to be heated or distilled.[7] A general guideline for peroxide-forming chemicals is to test at least every 6 months after opening.[6] Unopened containers should be discarded after 12 months.[3]
Troubleshooting Guide
Problem: I need to use an old container of this compound, but I am unsure of its history.
Solution: Do not use the sample if the age and storage history are unknown.[3] If the container is within its expiry date and shows no visual signs of peroxide formation, you must test for peroxides before use. If the peroxide concentration is above the acceptable limit (see table below), the peroxides must be removed, or the material should be disposed of according to your institution's guidelines.
Problem: My peroxide test for this compound is positive. What should I do?
Solution: If the peroxide test is positive, you have two options: 1) Remove the peroxides using a recommended procedure (see experimental protocols below), or 2) Dispose of the solvent as hazardous waste. The appropriate action depends on the concentration of peroxides detected. For high concentrations, disposal is the safer option.
Problem: I do not have peroxide test strips. Is there another way to test for peroxides?
Solution: Yes, a qualitative test using potassium iodide can be performed. This method relies on the oxidation of iodide to iodine by peroxides, resulting in a color change. See the detailed protocol below.
Quantitative Data Summary
| Parameter | Recommended Value/Guideline | Source(s) |
| Peroxide Concentration Limits | ||
| Safe for general use | < 25 ppm | [1] |
| Avoid concentration (distillation) | 25 - 100 ppm | [1] |
| Unsafe, requires immediate action | > 100 ppm | |
| Storage Timeframes | ||
| Opened container (inhibited) | Test every 6 months, discard after 12 months | [6] |
| Unopened container | Discard after 12 months | [3] |
| Inhibitor Concentration (Typical) | ||
| Butylated Hydroxytoluene (BHT) | 50 - 250 ppm |
Experimental Protocols
Protocol 1: Peroxide Testing with Test Strips (Semi-Quantitative)
Materials:
-
Peroxide test strips (ensure they are suitable for organic solvents)
-
Sample of this compound
-
Deionized water
Procedure:
-
Dip the test strip into the this compound sample for 1 second.
-
Allow the solvent to evaporate from the test strip.
-
Add one drop of deionized water to the test pad.
-
Wait for the time specified in the manufacturer's instructions.
-
Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.
Protocol 2: Peroxide Testing with Potassium Iodide (Qualitative)
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
-
Starch solution (optional, for enhanced sensitivity)
-
Test tube
Procedure:
-
Add 1 mL of this compound to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide.
-
Shake the mixture and observe any color change.
-
No color change: No significant peroxides present.
-
Yellow to brown color: Peroxides are present. The intensity of the color indicates the concentration.
-
-
For a more sensitive test, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.
Protocol 3: Peroxide Removal with Activated Alumina (B75360)
Materials:
-
This compound containing peroxides
-
Activated basic alumina
-
Chromatography column
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool or using a column with a fritted disc at the bottom.
-
Fill the column with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified (a general rule is a 10-20 cm column for every 100 mL of solvent).
-
Gently tap the column to pack the alumina.
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity.
-
Collect the purified solvent in a clean, dry collection flask.
-
Test the purified solvent for the presence of peroxides to ensure their removal.
-
Important: The alumina will retain the peroxides. The used alumina should be treated as hazardous waste and disposed of according to your institution's guidelines.
Visualizations
Caption: Pathway of peroxide formation in this compound.
Caption: Workflow for managing peroxide risk in this compound.
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. vumc.org [vumc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. emich.edu [emich.edu]
degradation of 1,3,5-Cyclooctatriene upon exposure to light and air
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,5-cyclooctatriene. The information focuses on the degradation of this compound upon exposure to light and air.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, particularly those related to its stability.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in NMR spectrum after sample has been exposed to light and/or air. | Photoisomerization or photooxidation of this compound. | 1. Compare your spectrum to known photoisomers such as 1,5-cyclooctadiene (B75094) and bicyclo[4.2.0]octa-2,4-diene.[1][2] 2. Consider the possibility of endoperoxide formation via reaction with singlet oxygen. These species may exhibit characteristic signals in the 1H NMR spectrum. 3. Store samples in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures to minimize degradation. |
| Low yield in a reaction using this compound as a starting material. | Degradation of the starting material prior to or during the reaction. | 1. Check the purity of your this compound by NMR or GC-MS before use. 2. If impurities are detected, purify the starting material by distillation under reduced pressure.[3] Note that brominated precursors to this compound are extremely light-sensitive.[3] 3. Degas your solvents and run the reaction under an inert atmosphere. 4. Protect the reaction mixture from light by wrapping the glassware in aluminum foil. |
| A colorless solution of this compound turns yellow or brown over time. | Formation of polymeric or highly conjugated degradation products. | 1. This is a strong indication of degradation. The discolored material should not be used in subsequent reactions without purification. 2. If possible, identify the impurities using techniques like GC-MS. 3. Always use freshly purified this compound for best results. |
| Inconsistent reaction outcomes. | Variable degradation of this compound due to inconsistent storage or handling. | 1. Establish a strict protocol for the storage and handling of this compound, including the use of an inert atmosphere and protection from light. 2. Aliquot the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to air and light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound when exposed to light and air?
A1: When exposed to light and air, this compound can undergo two main degradation pathways:
-
Photoisomerization: In the absence of air (oxygen), UV irradiation can induce isomerization to other C8H10 isomers. The major photoproducts are typically 1,5-cyclooctadiene and bicyclo[4.2.0]octa-2,7-diene.[1][2] This is a photochemical process that does not require oxygen.
-
Photooxidation: In the presence of light and molecular oxygen (O2), this compound can undergo photooxidation. This reaction is often mediated by singlet oxygen (1O2), a highly reactive excited state of oxygen. Singlet oxygen is generated from ground state triplet oxygen through energy transfer from a photosensitizer, which can be the triene itself or other molecules in the solution.[4] As a conjugated triene, this compound is expected to react with singlet oxygen primarily through a [4+2] Diels-Alder cycloaddition to form endoperoxides.
Q2: What are the likely structures of the photooxidation products?
A2: While specific experimental data on the photooxidation of this compound is limited in the readily available literature, based on the known reactivity of conjugated dienes and trienes with singlet oxygen, the most probable initial products are endoperoxides.[4] The reaction would likely proceed via a Diels-Alder type mechanism.
Q3: How can I detect the degradation of my this compound sample?
A3: You can use standard analytical techniques to assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of pure this compound has characteristic signals. The appearance of new signals, particularly in the olefinic and aliphatic regions, can indicate the presence of photoisomers or oxidation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile components of your sample, and MS can help in the identification of degradation products by their mass-to-charge ratio and fragmentation patterns.[5][6]
Q4: What are the best practices for storing this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
In the dark: Use amber glass vials or wrap the container in aluminum foil to protect it from light.
-
Under an inert atmosphere: Displace any air in the container with an inert gas like argon or nitrogen to prevent oxidation.
-
At low temperatures: Store the compound in a refrigerator or freezer to slow down potential degradation pathways.
-
In a pure state: Impurities can sometimes act as photosensitizers, accelerating degradation. It is best to use freshly purified material.
Experimental Protocols
Protocol 1: Monitoring the Photochemical Degradation of this compound
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound upon exposure to UV light and air.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane (B81311) or acetonitrile)
-
Quartz cuvettes or NMR tubes
-
UV lamp (e.g., a handheld UV lamp or a photoreactor)
-
UV-Vis spectrophotometer
-
NMR spectrometer
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01 M).
-
Divide the solution into three portions in appropriate containers (e.g., quartz cuvettes or NMR tubes):
-
Sample A (Control - Dark): Wrap the container completely in aluminum foil to exclude all light.
-
Sample B (Light - Inert Atmosphere): Degas the solution with argon or nitrogen for 15-20 minutes and seal the container.
-
Sample C (Light and Air): Leave the solution exposed to the atmosphere.
-
-
Place Samples B and C at a fixed distance from the UV lamp. Keep Sample A in a dark location at the same temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each sample for analysis.
-
UV-Vis Analysis: Record the UV-Vis spectrum of each aliquot. A decrease in the absorbance maximum of this compound and the appearance of new absorption bands will indicate degradation.
-
NMR Analysis: Acquire a 1H NMR spectrum of each aliquot. Compare the spectra to identify changes in the chemical shifts and the appearance of new peaks corresponding to degradation products.
-
GC-MS Analysis: Analyze the aliquots by GC-MS to separate and identify the degradation products.
Data Presentation:
The results can be summarized in the following tables:
Table 1: UV-Vis Absorbance at λmax of this compound
| Time (hours) | Sample A (Control) Absorbance | Sample B (Light, Inert) Absorbance | Sample C (Light, Air) Absorbance |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Relative Percentage of this compound and Major Degradation Products by GC-MS
| Time (hours) | Sample | This compound (%) | Product 1 (%) | Product 2 (%) | ... |
| 0 | C | ||||
| 1 | C | ||||
| 2 | C | ||||
| 4 | C | ||||
| 8 | C | ||||
| 24 | C |
Visualizations
Logical Workflow for Troubleshooting Degradation
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Photoisomerization of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1,3,5-Cyclooctatriene by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Cyclooctatriene and identifying its impurities via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample?
A1: Common impurities often originate from the synthesis process or subsequent storage. These can include:
-
Isomers: 1,3,6-Cyclooctatriene and the valence isomer bicyclo[4.2.0]octa-2,4-diene are common isomeric impurities.
-
Starting Materials: If synthesized from 1,5-cyclooctadiene, residual amounts of this starting material may be present.
-
Synthesis Intermediates: Brominated cyclooctadienes can be present as impurities if the synthesis involves a bromination-dehydrobromination pathway.
-
Oxidation Products: Exposure to air can lead to the formation of various oxidation products, which may include epoxides and other oxygenated species.
-
Solvent Residues: Residual solvents from the synthesis and purification steps, such as pentane (B18724) or carbon tetrachloride, may also be detected.
Q2: How can I distinguish between the different isomers of cyclooctatriene using GC-MS?
A2: While isomers will have the same molecular weight (m/z 106), they can often be separated chromatographically based on differences in their boiling points and interactions with the GC column stationary phase. Their mass spectra may also show subtle differences in fragmentation patterns, although these can be very similar. Comparing the retention times and mass spectra of your sample to those of authenticated standards is the most reliable method for identification.
Q3: What is the expected molecular ion peak for this compound and its common impurities in the mass spectrum?
A3: The expected molecular ion peaks are as follows:
-
This compound and its isomers (e.g., 1,3,6-Cyclooctatriene, bicyclo[4.2.0]octa-2,4-diene): m/z 106.
-
1,5-Cyclooctadiene: m/z 108.
-
Bromocyclooctadiene: Will exhibit a characteristic isotopic pattern for one bromine atom, with two major peaks at m/z 186 and 188 of roughly equal intensity.
Q4: My this compound sample has a slight yellow tint. What could this indicate?
A4: A yellow to reddish-brown coloration can indicate the presence of impurities, possibly arising from light sensitivity of intermediates like bromocyclooctadienes during synthesis, or from slow decomposition or oxidation of the final product. It is advisable to store this compound under an inert atmosphere and protected from light.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Incorrect column installation (dead volume). | 1. Use a deactivated liner; trim the first few centimeters of the column. 2. Bake out the column at a high temperature (within its limits). 3. Reinstall the column according to the manufacturer's instructions. |
| Poor Peak Shape (Fronting) | 1. Column overload. 2. Incompatible solvent. | 1. Dilute the sample or use a split injection. 2. Ensure the sample solvent is compatible with the stationary phase. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contaminated syringe or solvent. | 1. Run a blank solvent injection to clean the system. 2. Use fresh, high-purity solvent and a clean syringe. |
| No Peaks Detected | 1. Syringe issue (not drawing sample). 2. Incorrect injection parameters. 3. Leak in the system. | 1. Check the syringe and autosampler. 2. Verify the injection volume and split ratio. 3. Perform a leak check of the GC system. |
| Unexpected Peaks in Chromatogram | 1. Presence of impurities in the sample. 2. Air leak in the system (peaks for N₂, O₂, Ar). 3. Septum bleed. | 1. Analyze the mass spectra of the unknown peaks to identify them. 2. Perform a leak check. 3. Use a high-quality, low-bleed septum. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its common impurities. Optimization may be required based on the specific instrument and impurities of interest.
1. Sample Preparation:
-
Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100 µg/mL.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| MS System | Agilent 5975C or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 200 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 35 - 350 |
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., NIST library).
-
Identify impurity peaks by comparing their mass spectra with reference spectra and considering the potential impurities from the synthesis and storage of this compound.
Quantitative Data Summary
The following table presents a hypothetical but representative analysis of a this compound sample, illustrating the type of quantitative data that can be obtained.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Area % (Hypothetical) |
| 1,5-Cyclooctadiene | 7.8 | 108.18 | 0.5 |
| bicyclo[4.2.0]octa-2,4-diene | 8.5 | 106.17 | 2.0 |
| 1,3,6-Cyclooctatriene | 9.1 | 106.17 | 1.5 |
| This compound | 9.5 | 106.17 | 95.8 |
| Bromocyclooctadiene | 12.3 | 187.08 | 0.2 |
Visualizations
Caption: Logical relationship of potential impurity sources in this compound synthesis.
Caption: Troubleshooting workflow for identifying impurities in this compound by GC-MS.
troubleshooting low yields in the dehydrobromination of bromocyclooctadiene
This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the dehydrobromination of bromocyclooctadiene, specifically focusing on resolving low product yields.
Troubleshooting Guide: Low Yields
This section addresses specific problems that can lead to diminished yields of the desired cyclooctatriene product.
| Problem ID | Observed Issue | Potential Cause | Suggested Solution |
| LY-01 | Incomplete reaction: Starting material (bromocyclooctadiene) remains. | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Base is not strong enough or used in insufficient quantity. | Ensure the correct stoichiometry of a strong base (e.g., potassium tert-butoxide, DBU) is used. Consider using a slight excess of the base. | ||
| Poor quality of reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Ensure the base has not been deactivated by exposure to air or moisture. | ||
| LY-02 | Formation of multiple products observed by GC/MS or NMR. | Isomerization of the desired product. | The formation of 1,3,6-cyclooctatriene (B1234150) as a side product can occur. Treatment with a base can isomerize the 1,3,6-isomer to the desired 1,3,5-cyclooctatriene.[1] |
| Competing elimination and substitution reactions. | The choice of base and solvent is critical. A bulky, non-nucleophilic base will favor elimination over substitution. | ||
| LY-03 | Significant loss of product during workup and purification. | Inefficient extraction of the product. | Perform multiple extractions with a suitable solvent like pentane (B18724) to ensure complete removal of the product from the aqueous phase.[1] |
| Product loss during distillation. | Use a well-controlled vacuum distillation setup. A short Vigreux column is recommended to minimize product holdup.[1] The volatility of the product can also lead to loss if not handled at low temperatures. | ||
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the dehydrobromination of bromocyclooctadiene?
A1: Yields can vary depending on the specific procedure and substrate purity. However, a well-optimized process can achieve yields in the range of 84-90% for the dehydrobromination step to form this compound.[1]
Q2: How can I confirm the identity of my product and check for isomeric impurities?
A2: A combination of analytical techniques is recommended. 1H NMR spectroscopy is excellent for identifying the specific isomers of cyclooctatriene. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify the components of the product mixture.
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: First, verify the quality of your base and solvent. An old or improperly stored base can lose its activity. If the reagents are of good quality, you can try adding an additional portion of the base. Gentle heating can also help to drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.
Q4: I am observing the formation of an unexpected side product. What could it be?
A4: Besides the formation of the 1,3,6-cyclooctatriene isomer, other side products can arise from competing reactions like substitution, especially if a less bulky or more nucleophilic base is used.[2] Characterize the side product using spectroscopic methods to understand its structure and adjust your reaction conditions accordingly.
Experimental Protocols
Key Experiment: Dehydrobromination of Bromocyclooctadiene to this compound
This protocol is adapted from a known synthesis of this compound.[1]
Materials:
-
Bromocyclooctadiene
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pentane
-
Ice water
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the bromocyclooctadiene in anhydrous DMSO.
-
Cool the mixture in an ice bath.
-
Slowly add potassium tert-butoxide to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ice water.
-
Extract the aqueous layer twice with pentane.
-
Combine the organic extracts and wash them twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the pentane solvent at atmospheric pressure via distillation.
-
Purify the resulting residue by vacuum distillation to obtain pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in dehydrobromination.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the dehydrobromination experiment.
References
analysis of reaction byproducts in 1,3,5-Cyclooctatriene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-cyclooctatriene. The following information addresses common issues related to reaction byproducts and offers guidance on their identification and mitigation.
Troubleshooting Guides
This section provides a question-and-answer format to address specific problems that may be encountered during the synthesis of this compound, particularly focusing on the common route from 1,5-cyclooctadiene (B75094) via bromination and dehydrobromination.
Q1: My final product is a mixture of isomers that are difficult to separate. How can I identify the main byproducts?
A1: The most common isomeric byproducts in this synthesis are 1,3,6-cyclooctatriene (B1234150) and the valence isomer, bicyclo[4.2.0]octa-2,4-diene. Unreacted starting material, 1,5-cyclooctadiene, may also be present. Identification can be achieved using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for separating and identifying the components of your product mixture. The mass spectra of the isomers will be similar, but their fragmentation patterns and retention times will differ.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers. This compound will show characteristic signals for its conjugated diene system, while 1,3,6-cyclooctatriene will have a different pattern of olefinic and aliphatic protons. Bicyclo[4.2.0]octa-2,4-diene will exhibit unique signals corresponding to its bicyclic structure. The final product of the Organic Syntheses procedure should not show signals for 1,3,6-cyclooctatriene[1].
Q2: The yield of my desired this compound is low, and I have a significant amount of 1,3,6-cyclooctatriene. What causes this and how can I fix it?
A2: The formation of 1,3,6-cyclooctatriene is a known side reaction, particularly in syntheses involving the reduction of cyclooctatetraene (B1213319) where it can be the major product[1]. In the dehydrobromination of bromocyclooctadienes, its formation is less common but can occur.
-
Cause: The formation of 1,3,6-cyclooctatriene can arise from alternative elimination pathways of the intermediate bromocyclooctadienes.
-
Solution: Fortunately, 1,3,6-cyclooctatriene can be isomerized to the more stable, conjugated this compound upon treatment with a base[1]. If you have a mixture rich in the 1,3,6-isomer, you can heat the mixture with a base such as potassium t-butoxide in t-butyl alcohol to facilitate the conversion to the desired product.
Q3: My purified product seems to be a mixture of two components, even after careful distillation. What is happening?
A3: this compound exists in a thermal equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene[1]. This is a reversible electrocyclic reaction.
-
Equilibrium Mixture: At room temperature, the equilibrium mixture contains approximately 85-93% of this compound and 7-15% of bicyclo[4.2.0]octa-2,4-diene. The exact ratio can be influenced by temperature.
-
Troubleshooting: It is important to recognize that this is an inherent property of the target molecule. For most applications, this equilibrium mixture is used directly. If the pure bicyclic isomer is required, specific separation techniques at low temperatures would be necessary to shift the equilibrium and isolate it, though this is not a standard procedure.
Q4: I am observing a significant amount of unreacted 1,5-cyclooctadiene in my final product. How can I improve the conversion?
A4: Incomplete conversion of the starting material can be due to several factors in the initial bromination step.
-
Inefficient Bromination: Ensure that the N-bromosuccinimide (NBS) is of high purity and that the reaction is initiated properly, often with a radical initiator like benzoyl peroxide and gentle heating. The reaction can be vigorous, so controlled addition of NBS is crucial[1].
-
Incomplete Reaction: Follow the recommended reaction times and temperatures to ensure the bromination goes to completion.
-
Purification: Fractional distillation is key to separating the higher-boiling bromocyclooctadiene intermediates from the lower-boiling unreacted 1,5-cyclooctadiene before the dehydrobromination step[1]. Careful fractionation at this stage will prevent contamination of the final product.
Frequently Asked Questions (FAQs)
Q: What are the expected byproducts in the synthesis of this compound from 1,5-cyclooctadiene?
A: The primary byproducts and impurities to be aware of are:
-
1,3,6-Cyclooctatriene: A constitutional isomer.
-
Bicyclo[4.2.0]octa-2,4-diene: A valence isomer in equilibrium with the product.
-
Unreacted 1,5-cyclooctadiene: The starting material.
-
Intermediate Bromocyclooctadienes: A mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene, which should be removed before the final distillation.
Q: Is it possible to obtain pure this compound free of its valence isomer?
A: Due to the low energy barrier for the equilibrium between this compound and bicyclo[4.2.0]octa-2,4-diene, obtaining the pure triene is challenging under normal conditions. The product is typically handled as an equilibrium mixture.
Q: What is the role of lithium chloride in the dehydrobromination step?
A: Lithium chloride is used in conjunction with lithium carbonate in the dehydrobromination of the bromocyclooctadienes. It is believed to assist in the elimination reaction, promoting the formation of the triene system.
Data Presentation
The following table summarizes the typical components found in a crude reaction mixture of this compound synthesis before final purification. The percentages are illustrative and can vary based on reaction conditions.
| Compound | Typical Percentage in Crude Mixture (Illustrative) | Boiling Point (°C at 760 mmHg) |
| This compound (Product) | 80 - 90% | ~142-143 |
| Bicyclo[4.2.0]octa-2,4-diene | 5 - 10% | ~135-137 |
| 1,3,6-Cyclooctatriene | < 5% | ~140-142 |
| 1,5-Cyclooctadiene (Unreacted) | < 2% | ~151 |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1,5-Cyclooctadiene
This protocol is a summary of the procedure described in Organic Syntheses.
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
-
A solution of 1,5-cyclooctadiene in carbon tetrachloride is treated with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.
-
The mixture is heated to reflux. The reaction is initiated by the application of heat.
-
After the reaction is complete, the mixture is cooled, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and dried.
-
The solvent and unreacted 1,5-cyclooctadiene are removed by distillation under reduced pressure.
-
The resulting mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene is purified by vacuum distillation.
Step 2: Dehydrobromination of Bromocyclooctadienes
-
A mixture of lithium carbonate, lithium chloride, and dry dimethylformamide (DMF) is heated.
-
The mixture of bromocyclooctadienes from Step 1 is added dropwise to the heated solution.
-
The reaction mixture is heated for an additional hour after the addition is complete.
-
The mixture is cooled, diluted with water, and extracted with pentane.
-
The combined organic layers are washed with water and dried.
-
The solvent is removed by distillation at atmospheric pressure.
-
The final product, this compound, is purified by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathway and byproduct formation in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis issues.
References
scaling up the synthesis of 1,3,5-Cyclooctatriene for laboratory use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis and scale-up of 1,3,5-cyclooctatriene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two-step synthesis of this compound from 1,5-cyclooctadiene (B75094).
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of bromocyclooctadienes | - Incomplete reaction. | - Ensure gradual addition of NBS in portions to maintain a steady reaction rate.[1] - Confirm the use of a radical initiator (e.g., benzoyl peroxide).[1] - Extend the reflux time after the final NBS addition.[1] |
| - Decomposition of the product. | - The brominated intermediates are light-sensitive; protect the reaction and product flasks from light by wrapping them in aluminum foil.[1] | |
| - Inefficient extraction or distillation. | - Ensure thorough extraction of the product from the reaction mixture. - Use a well-packed distillation column for efficient fractional distillation to separate unreacted 1,5-cyclooctadiene from the product.[1] | |
| Product mixture is dark brown or red | - Decomposition of the light-sensitive bromocyclooctadienes. | - Minimize exposure to light throughout the workup and purification process by using foil-wrapped glassware.[1] |
| Difficulty in separating the product from unreacted starting material | - Inefficient fractional distillation. | - Use a longer, well-insulated distillation column packed with suitable material (e.g., Pyrex glass helices) to improve separation efficiency.[1] - Collect a small intermediate fraction between the diene and the brominated product to ensure a clean separation.[1] |
Step 2: Dehydrobromination of Bromocyclooctadienes
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of this compound | - Incomplete dehydrobromination. | - Ensure the reaction temperature is maintained at 90-95°C for the specified duration.[1] - Use freshly dried lithium carbonate and lithium chloride.[1] - Ensure the DMF is sufficiently dry.[1] |
| - Loss of product during workup. | - The product is volatile; use ice-cold water for quenching and keep the extraction solvent (pentane) cool. - Be cautious during the removal of the pentane (B18724) by distillation.[1] | |
| Presence of 1,3,6-cyclooctatriene (B1234150) as a byproduct | - Isomerization during the reaction. | - This is less likely with the dehydrobromination of the mixed bromocyclooctadienes, which selectively yields the 1,3,5-isomer.[1] However, if this byproduct is detected, it may indicate the presence of unreacted starting materials or alternative reaction pathways. Isomerization of the 1,3,6-isomer to the desired 1,3,5-isomer can be achieved by treatment with a base.[1] |
| Product contains bicyclo[4.2.0]octa-2,4-diene | - This is an inherent equilibrium with the desired product. | - this compound exists in a dynamic equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene.[1][2] The ratio is approximately 7:1 in favor of the desired triene.[1] For applications requiring pure this compound, separation can be achieved by forming a crystalline silver nitrate (B79036) complex, from which the pure triene can be regenerated.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this two-step synthesis?
A1: The reported yield for the first step (allylic bromination) is 60-65%, and for the second step (dehydrobromination) is 84-90%.[1] This gives an approximate overall yield of 50-59%.
Q2: Are there any specific safety precautions I should take?
A2: Yes. Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The brominated intermediates are light-sensitive and potentially lachrymatory. As with all organic synthesis, a thorough risk assessment should be conducted before starting the experiment.[1]
Q3: Can I use a different solvent for the allylic bromination?
A3: Carbon tetrachloride is the solvent specified in the established procedure.[1] While other non-polar solvents might be used for allylic brominations, any substitution would require careful optimization of the reaction conditions.
Q4: How can I confirm the purity of the final product?
A4: The purity of this compound can be assessed using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and gas chromatography. The presence of the valence isomer, bicyclo[4.2.0]octa-2,4-diene, can be detected by characteristic signals in the NMR spectra.[1]
Q5: What are the challenges in scaling up this synthesis?
A5: Scaling up presents several challenges:
-
Heat Transfer: The allylic bromination is an exothermic reaction. Maintaining adequate temperature control in a large-scale batch reactor can be difficult.
-
Mass Transfer: Efficient stirring is crucial to ensure good mixing of the reactants, especially during the addition of NBS.
-
Workup and Extraction: Handling large volumes of solvents for extraction and washing can be cumbersome and may lead to product loss.
-
Purification: Large-scale distillation requires efficient and appropriately sized equipment to achieve good separation without prolonged heating, which could lead to decomposition or isomerization.
Q6: Are there alternative methods for synthesizing this compound?
A6: Yes, alternative methods exist, such as the partial reduction of cyclooctatetraene. However, these methods often produce a mixture of 1,3,5- and 1,3,6-cyclooctatriene.[1] The procedure detailed here, starting from 1,5-cyclooctadiene, is advantageous as it selectively yields the desired 1,3,5-isomer.[1]
Experimental Protocols and Data
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1]
Step 1: Allylic Bromination of 1,5-Cyclooctadiene
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, combine 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride.
-
Heat the mixture to a gentle reflux with stirring. A rapid reflux will be observed as the reaction initiates.
-
Add three more 44.5-g portions (0.25 mol each) of NBS at 30-minute intervals.
-
Continue heating for 1.5 hours after the final addition of NBS.
-
Cool the mixture to room temperature and filter by suction, washing the filter cake with 150 mL of carbon tetrachloride.
-
Wash the filtrate once with 150 mL of water, dry over calcium chloride, and filter.
-
Remove the bulk of the solvent by continuous introduction into an evacuated distillation apparatus at 150 mm.
-
Fractionally distill the pale yellow residue first at 30 mm to remove unreacted 1,5-cyclooctadiene, and then at 5 mm to collect the mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.
Step 2: Dehydrobromination of Bromocyclooctadienes
-
In a 1-L three-necked round-bottomed flask equipped with a magnetic stirring bar, dropping funnel, thermometer, and condenser, charge 25.9 g (0.35 mol) of lithium carbonate, 2.0 g (0.047 mol) of lithium chloride, and 400 mL of dry dimethylformamide (DMF).
-
Heat the stirred mixture to 90°C in an oil bath.
-
Add 113.5 g (0.607 mol) of the bromocyclooctadiene mixture dropwise over 50 minutes. Rapid evolution of carbon dioxide will be observed.
-
After the addition is complete, continue heating at 90–95°C for 1 hour.
-
Cool the mixture to room temperature and dilute with 1 L of ice water.
-
Extract the mixture twice with 200-mL portions of pentane.
-
Combine the organic phases, wash twice with 100-mL portions of water, dry over sodium sulfate, and filter.
-
Remove the pentane by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure using a short Vigreux column to obtain almost pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Allylic Bromination | Step 2: Dehydrobromination |
| Starting Material | 1,5-Cyclooctadiene (2.0 mol) | Bromocyclooctadiene mixture (0.607 mol) |
| Key Reagents | N-Bromosuccinimide (1.0 mol), Benzoyl peroxide (0.5 g) | Lithium carbonate (0.35 mol), Lithium chloride (0.047 mol) |
| Solvent | Carbon tetrachloride (700 mL) | Dimethylformamide (400 mL) |
| Reaction Temperature | Reflux | 90-95°C |
| Reaction Time | ~3 hours | ~1.8 hours |
| Product | Mixture of bromocyclooctadienes | This compound |
| Yield | 113–121 g (60–65%) | 54–58 g (84–90%) |
| Boiling Point of Product | 66–69°C at 5 mm | 63–65°C at 48 mm |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3,5-Cyclooctatriene and 1,3,6-Cyclooctatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two constitutional isomers of cyclooctatriene: 1,3,5-cyclooctatriene and 1,3,6-cyclooctatriene (B1234150). The information presented is supported by experimental data to assist researchers in selecting the appropriate isomer for their synthetic and developmental needs.
Introduction
This compound and 1,3,6-cyclooctatriene are C8H10 isomers that, despite their structural similarities, exhibit distinct reactivity profiles governed by their unique electronic and steric properties. The arrangement of the three π-bonds within the eight-membered ring significantly influences their participation in various chemical transformations, including pericyclic reactions, thermal isomerizations, and electrophilic additions. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes.
Comparative Reactivity Data
The following tables summarize key quantitative data comparing the reactivity of this compound and 1,3,6-cyclooctatriene in several common organic reactions.
Table 1: Thermodynamic Stability and Hydrogenation Data
| Parameter | This compound | 1,3,6-Cyclooctatriene | Reference |
| Enthalpy of Isomerization (ΔrH°) to 1,3,5-isomer (kJ/mol) | N/A | +13.6 ± 0.2 | |
| Heat of Hydrogenation (ΔhH°) to Cyclooctane (kJ/mol) | -320.7 ± 0.6 | -334.3 ± 0.71 |
The positive enthalpy of isomerization for the 1,3,6-isomer indicates that this compound is the more thermodynamically stable isomer.
Table 2: Comparative Reactivity in Pericyclic Reactions
| Reaction Type | Dienophile/Conditions | This compound | 1,3,6-Cyclooctatriene | Reference |
| Diels-Alder ([4+2] Cycloaddition) | Maleic Anhydride (B1165640) | Predominantly undergoes [4+2] cycloaddition. | Can act as a diene in Diels-Alder reactions. | |
| Thermal Isomerization | Heat | Equilibrates with bicyclo[4.2.0]octa-2,4-diene. | Isomerizes to bicyclo[4.2.0]octa-2,4-diene. |
Table 3: Reactivity in Electrophilic Addition
| Reagent | This compound | 1,3,6-Cyclooctatriene | Reference |
| Bromine (Br₂) | Undergoes 1,6-addition to yield 6,7-dibromocycloocta-1,3-diene. | Undergoes electrophilic addition. |
Key Differences in Reactivity
1. Thermodynamic Stability: this compound is the more thermodynamically stable isomer by approximately 13.6 kJ/mol. This is reflected in its lower heat of hydrogenation compared to the 1,3,6-isomer. The conjugated system in this compound allows for greater electron delocalization, contributing to its enhanced stability.
2. Pericyclic Reactions: Both isomers participate in Diels-Alder reactions, a testament to the presence of conjugated diene systems within their structures. However, the specific geometry and electronic distribution of the π-orbitals can influence reaction rates and stereoselectivity. This compound is known to readily undergo [4+2] cycloadditions.
A significant point of comparison is their behavior under thermal conditions. This compound exists in a dynamic equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene. 1,3,6-Cyclooctatriene can also isomerize to the same bicyclic compound upon heating, often via an intramolecular hydrogen shift.
3. Electrophilic Addition: The conjugated system of this compound dictates its reactivity towards electrophiles. A notable example is its reaction with bromine, which proceeds via a 1,6-addition mechanism to give a dibrominated cyclooctadiene. This is a characteristic reaction of extended conjugated systems. 1,3,6-cyclooctatriene also undergoes electrophilic additions, though the regioselectivity may differ due to the interrupted conjugation.
Experimental Protocols
Protocol 1: Comparative Diels-Alder Reaction with Maleic Anhydride
Objective: To compare the reactivity of this compound and 1,3,6-cyclooctatriene in a Diels-Alder reaction with maleic anhydride.
Materials:
-
This compound
-
1,3,6-Cyclooctatriene
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flasks (2)
-
Reflux condensers (2)
-
Heating mantles (2)
-
Magnetic stirrers and stir bars
-
Crystallization dishes
Procedure:
-
In two separate 50 mL round-bottom flasks, dissolve maleic anhydride (1.0 g, 10.2 mmol) in anhydrous xylene (20 mL).
-
To the first flask, add this compound (1.1 g, 10.4 mmol). To the second flask, add 1,3,6-cyclooctatriene (1.1 g, 10.4 mmol).
-
Equip each flask with a reflux condenser and a magnetic stir bar.
-
Heat both reaction mixtures to reflux with stirring for 4 hours.
-
Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixtures to cool to room temperature.
-
Cool the mixtures in an ice bath to induce crystallization of the Diels-Alder adducts.
-
Collect the crystalline products by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Determine the yield and characterize the products by melting point and spectroscopy (¹H NMR, ¹³C NMR, IR).
Protocol 2: Thermal Isomerization to Bicyclo[4.2.0]octa-2,4-diene
Objective: To observe the thermal isomerization of this compound and 1,3,6-cyclooctatriene.
Materials:
-
This compound
-
1,3,6-Cyclooctatriene
-
Sealed NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Place a solution of this compound in a suitable deuterated solvent (e.g., toluene-d8) in a sealed NMR tube.
-
Prepare a similar sample with 1,3,6-cyclooctatriene in a separate sealed NMR tube.
-
Acquire a ¹H NMR spectrum of each sample at room temperature.
-
Heat the samples in the NMR probe to a series of elevated temperatures (e.g., 80 °C, 100 °C, 120 °C) and acquire spectra at each temperature over time.
-
Monitor the appearance of new signals corresponding to bicyclo[4.2.0]octa-2,4-diene and the disappearance of the starting material signals.
-
For the this compound sample, observe the establishment of an equilibrium between the triene and the bicyclic diene.
-
For the 1,3,6-cyclooctatriene sample, monitor the conversion to the bicyclic product.
Visualizations
A Comparative Analysis of the Stability of Cyclooctatriene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of two key isomers of cyclooctatriene: (Z,Z,Z)-1,3,5-cyclooctatriene and (Z,Z,Z)-1,3,6-cyclooctatriene. The stability of these non-aromatic, cyclic polyenes is a critical factor in their reactivity and potential utility as scaffolds in medicinal chemistry and materials science. This comparison is supported by experimental heats of hydrogenation data, which provide a quantitative measure of their relative thermodynamic stability.
Relative Stability: A Quantitative Comparison
The thermodynamic stability of alkene isomers can be effectively compared by measuring their heats of hydrogenation (ΔH° hydrog). This value represents the enthalpy change when the molecule is fully saturated with hydrogen. A lower heat of hydrogenation indicates a more stable starting molecule, as less energy is released upon its conversion to the common product, cyclooctane.
Experimental data for the heats of hydrogenation of (Z,Z,Z)-1,3,5-cyclooctatriene and (Z,Z,Z)-1,3,6-cyclooctatriene clearly indicate that the conjugated 1,3,5-isomer is the more stable of the two.
| Isomer | Structure | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| (Z,Z,Z)-1,3,5-Cyclooctatriene | ![]() |
79.91Less Stable
Data sourced from Turner, R. B., Mallon, B. J., Tichy, M., Doering, W. v. E., Roth, W. R., & Schroeder, G. (1973). Heats of hydrogenation. X. Conjugative interaction in cyclic dienes and trienes. Journal of the American Chemical Society, 95(25), 8605–8610.
The 3.52 kcal/mol difference in their heats of hydrogenation demonstrates that the conjugated system in 1,3,5-cyclooctatriene provides significant stabilization compared to the isolated double bonds in the 1,3,6-isomer. This increased stability is attributed to the delocalization of π-electrons across the conjugated double bonds.
Factors Influencing Isomer Stability
The observed difference in stability between the two cyclooctatriene isomers can be primarily attributed to the effects of conjugation and ring strain.
As depicted in the diagram, the presence of a conjugated system of double bonds in this compound allows for electron delocalization, which lowers the overall energy of the molecule. In contrast, 1,3,6-cyclooctatriene (B1234150) has two isolated double bonds and one conjugated pair, resulting in less π-electron delocalization and consequently, lower stability. Furthermore, the flexible eight-membered ring can adopt various conformations to minimize steric and angle strain. The specific substitution pattern of the double bonds in each isomer influences the accessible low-energy conformations, which can also contribute to the overall difference in stability.
Experimental Protocols
The determination of the heats of hydrogenation for the cyclooctatriene isomers was performed using calorimetry. While the exact experimental details from the original 1973 study by Turner et al. are not fully available, a representative protocol for such a measurement during that era is outlined below.
Objective: To determine the heat of hydrogenation of a cyclooctatriene isomer by measuring the heat evolved during its catalytic hydrogenation to cyclooctane.
Apparatus:
-
A high-precision reaction calorimeter, likely a constant-pressure or isoperibol type, capable of measuring small temperature changes.
-
A reaction vessel equipped with a stirrer, an injection port for the sample, and inlets for hydrogen and an inert gas.
-
A temperature sensing device (e.g., a thermistor or a multi-junction thermocouple) connected to a Wheatstone bridge and a recorder to monitor temperature changes with high sensitivity.
-
A system for delivering a precise volume of hydrogen gas.
Materials:
-
Cyclooctatriene isomer (high purity)
-
Solvent: Glacial acetic acid or cyclohexane
-
Catalyst: 5% Palladium on charcoal (Pd/C)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation and System Inerting: A known quantity of the 5% Pd/C catalyst is introduced into the reaction vessel along with a measured volume of the solvent. The system is then purged with an inert gas to remove any oxygen.
-
Catalyst Activation and Saturation: The catalyst is activated by stirring it in the solvent under a hydrogen atmosphere. The system is allowed to equilibrate thermally.
-
Calorimeter Calibration: The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise. This allows for the determination of the heat capacity of the calorimeter and its contents.
-
Sample Injection: A precise, known amount of the cyclooctatriene isomer is injected into the reaction vessel.
-
Hydrogenation and Data Acquisition: The hydrogenation reaction is initiated by the introduction of hydrogen gas. The temperature of the reaction mixture is continuously monitored and recorded as a function of time. The reaction is typically rapid, completing within minutes.
-
Data Analysis: The heat evolved during the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. The molar heat of hydrogenation is then determined by dividing the total heat evolved by the number of moles of the cyclooctatriene isomer that reacted.
This guide provides a concise comparison of the stability of (Z,Z,Z)-1,3,5- and (Z,Z,Z)-1,3,6-cyclooctatriene based on established experimental data. For researchers in drug development and related fields, understanding the relative stabilities of such isomers is fundamental for predicting their reactivity and for the rational design of synthetic pathways.
Diels-Alder Reactivity: A Comparative Analysis of 1,3,5-Cyclooctatriene and Cyclooctatetraene
A comprehensive guide for researchers and drug development professionals on the disparate Diels-Alder reactivity of 1,3,5-cyclooctatriene and cyclooctatetraene (B1213319), supported by experimental data and detailed protocols.
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, exhibits significant variability in its efficiency depending on the structure of the conjugated diene. This guide provides a detailed comparison of the Diels-Alder reactivity of two cyclic polyenes, this compound and cyclooctatetraene, with the common dienophile maleic anhydride (B1165640). The significant difference in their reactivity profiles is primarily governed by their conformational dynamics and the accessibility of the requisite planar s-cis diene conformation.
Executive Summary of Reactivity
This compound readily participates in Diels-Alder reactions, proceeding through a thermally accessible, reactive valence isomer. In contrast, cyclooctatetraene is a significantly less reactive diene due to its stable, non-planar ground state conformation, which requires a substantial energy input to adopt the planar geometry necessary for the reaction. This fundamental difference leads to vastly different reaction conditions, times, and yields, as summarized in the comparative data table below.
Data Presentation: Quantitative Comparison
| Parameter | This compound with Maleic Anhydride | Cyclooctatetraene with Maleic Anhydride |
| Reaction Conditions | Neat (solventless), heated | High temperature, often in a solvent like xylene |
| Reaction Time | Approximately 2 hours | Significantly longer, often requiring prolonged heating |
| Reported Yield | ~54%[1] | Generally lower yields reported in literature |
| Reactive Conformation | Valence isomer (Bicyclo[4.2.0]octa-2,4-diene, a locked s-cis diene) | Planar conformation (high energy transition state) |
Conformational Analysis and Reactivity
The stark contrast in reactivity between this compound and cyclooctatetraene can be rationalized by examining their conformational equilibria and the energy required to achieve a reactive diene geometry.
This compound: This molecule exists in a dynamic equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene (norcaradiene).[1] Although the equilibrium lies towards the monocyclic triene, the bicyclic isomer contains a cyclohexadiene moiety which is locked in an s-cis conformation, making it an excellent diene for the Diels-Alder reaction. The thermal conditions of the reaction provide sufficient energy to populate the reactive bicyclic isomer, which is then trapped by the dienophile.
Cyclooctatetraene: In its ground state, cyclooctatetraene adopts a non-planar, tub-shaped conformation.[2] This conformation minimizes angle strain and avoids the anti-aromatic character of a planar 8-pi electron system. In this tub conformation, the diene units are not in the required planar s-cis arrangement, rendering it unreactive in the Diels-Alder reaction. For a reaction to occur, cyclooctatetraene must overcome a significant energy barrier to adopt a planar or near-planar conformation that allows for the necessary orbital overlap with the dienophile. This high activation energy explains the need for more forcing reaction conditions and the generally lower yields observed.
Experimental Protocols
Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from a demonstrated laboratory experiment.[1]
Materials:
-
This compound
-
Maleic anhydride
-
Reaction vessel (e.g., a test tube or small round-bottom flask)
-
Heating apparatus (e.g., heating mantle or oil bath)
-
Stirring apparatus (optional)
Procedure:
-
In a suitable reaction vessel, combine this compound and maleic anhydride in a 1:1 molar ratio.
-
Heat the neat (solventless) mixture to a temperature sufficient to melt the reactants and initiate the reaction. A gentle reflux may be observed.
-
Maintain the reaction mixture at this temperature with or without stirring for approximately 2 hours. The reaction progress can be monitored by techniques such as TLC or NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to solidify upon cooling.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Diels-Alder Reaction of Cyclooctatetraene with Maleic Anhydride
A general procedure for this reaction requires more stringent conditions due to the lower reactivity of cyclooctatetraene.
Materials:
-
Cyclooctatetraene
-
Maleic anhydride
-
High-boiling solvent (e.g., xylene)
-
Reflux condenser
-
Heating apparatus (e.g., heating mantle)
-
Inert atmosphere setup (optional, to prevent oxidation at high temperatures)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclooctatetraene and maleic anhydride in a high-boiling solvent such as xylene.
-
Heat the reaction mixture to reflux. The high temperature is necessary to provide the energy for cyclooctatetraene to adopt a reactive conformation.
-
Maintain the reaction at reflux for an extended period, monitoring the reaction progress by a suitable analytical method.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be isolated by removal of the solvent under reduced pressure, followed by purification techniques such as chromatography or recrystallization.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key conceptual differences in the reaction pathways and a general experimental workflow for a Diels-Alder reaction.
Caption: Conformational pathways for the Diels-Alder reaction.
Caption: A generalized workflow for a Diels-Alder experiment.
References
A Spectroscopic Showdown: 1,3,5-Cyclooctatriene vs. its Valence Isomer, Bicyclo[4.2.0]octa-2,4-diene
A detailed comparative analysis of the spectroscopic signatures of the interconverting valence isomers, 1,3,5-cyclooctatriene and bicyclo[4.2.0]octa-2,4-diene, is presented for researchers and professionals in the fields of chemistry and drug development. This guide summarizes key quantitative spectroscopic data, outlines experimental protocols, and illustrates the dynamic relationship between these two C8H10 isomers.
The fascinating world of valence isomerization is exemplified by the dynamic equilibrium between this compound and its bicyclic counterpart, bicyclo[4.2.0]octa-2,4-diene. This interconversion, a pericyclic reaction, involves a reorganization of π and σ electrons without the migration of any atoms. Spectroscopic techniques are indispensable tools for distinguishing and characterizing these isomers, each of which possesses a unique electronic and structural arrangement that gives rise to distinct spectral fingerprints.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and bicyclo[4.2.0]octa-2,4-diene, providing a quantitative basis for their differentiation.
| Spectroscopic Technique | This compound | bicyclo[4.2.0]octa-2,4-diene |
| ¹H NMR (δ, ppm) | 5.50–6.00 (m, 6H, olefinic), 2.43 (s, 4H, allylic)[1] | Olefinic and allylic protons show complex multiplets. Specific shifts for the parent compound are not readily available in the searched literature, but derivatives show characteristic signals. |
| ¹³C NMR (δ, ppm) | 135.5, 126.7, 125.9 (olefinic), 28.0 (aliphatic)[1] | Olefinic carbons are expected in the range of 120-140 ppm, with aliphatic carbons appearing at higher field. Precise data for the parent compound is not readily available. |
| Infrared (IR) (cm⁻¹) | 3000 (C-H stretch, sp²), 2920, 2875, 2830 (C-H stretch, sp³), 1635, 1605 (C=C stretch)[1] | Characteristic C=C stretching bands for the conjugated diene system are expected, alongside sp² and sp³ C-H stretching vibrations. |
| UV-Vis (λmax, nm) | 265[2] | 274[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its valence isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon nuclei within each isomer.
Procedure:
-
Sample Preparation: A small amount of the purified isomer (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, benzene-d6) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and types of bonds present in each isomer by measuring the absorption of infrared radiation.
Procedure:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in an appropriate oil.
-
Data Acquisition: The sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or the salt plates) is first recorded. The sample spectrum is then acquired over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To probe the electronic transitions within the conjugated π-systems of the isomers.
Procedure:
-
Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent (e.g., hexane, ethanol). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).
-
Data Acquisition: A cuvette containing the pure solvent is used to record a baseline spectrum. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Valence Isomerization Pathway
The interconversion between this compound and bicyclo[4.2.0]octa-2,4-diene is a classic example of a thermal electrocyclic reaction. This dynamic equilibrium is a key aspect of their chemistry and can be visualized as a reversible ring-closing and ring-opening process.
Caption: Valence isomerization of this compound.
This guide provides a foundational spectroscopic comparison of this compound and its valence isomer. The distinct spectroscopic data, particularly from NMR and UV-Vis, allow for clear differentiation and characterization of these interconverting molecules. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for these and similar compounds.
References
A Comparative Guide to the Isomerization of 1,3,5-Cyclooctatriene: Thermal vs. Photochemical Pathways
An objective analysis of the thermal and photochemical isomerization routes of 1,3,5-cyclooctatriene, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.
The isomerization of this compound serves as a classic example of pericyclic reactions, where the outcome is dictated by the mode of activation: heat or light. This guide provides a comprehensive comparison of the thermal and photochemical isomerization pathways, presenting key quantitative data, detailed experimental methodologies, and mechanistic visualizations to aid researchers in understanding and selecting the appropriate synthetic route.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the thermal and photochemical isomerization of this compound.
| Parameter | Thermal Isomerization | Photochemical Isomerization |
| Primary Product(s) | Bicyclo[4.2.0]octa-2,4-diene | Bicyclo[4.2.0]octa-2,7-diene, Tricyclo[5.1.0.0⁴,⁸]oct-2-ene, 1,5-Cyclooctadiene |
| Reaction Type | 6π Electrocyclization (Disrotatory) | 6π Electrocyclization (Conrotatory), [2+2] Cycloaddition, and others |
| Activation Energy (ΔG‡) | 27 kcal/mol[1] | Not applicable (light-induced) |
| Equilibrium/Product Yields | At 80-100°C: ~15% Bicyclo[4.2.0]octa-2,4-diene, ~85% this compound[2] | Volatile Product Distribution: 48% 1,5-Cyclooctadiene, 38% Bicyclo[4.2.0]octa-2,7-diene, 14% Tricyclo[5.1.0.0⁴,⁸]oct-2-ene[3][4] |
| Quantum Yield (Φ) | Not applicable | Not explicitly reported in reviewed literature |
Reaction Pathways and Mechanisms
The isomerization of this compound is governed by the Woodward-Hoffmann rules, which predict the stereochemical course of pericyclic reactions based on the symmetry of the molecular orbitals involved.
Thermal Isomerization Pathway
Thermally, this compound undergoes a reversible 6π electrocyclization to form bicyclo[4.2.0]octa-2,4-diene. According to the Woodward-Hoffmann rules for a 6π electron system, this process proceeds through a disrotatory motion of the termini of the conjugated system in the highest occupied molecular orbital (HOMO) of the ground state.
Caption: Thermal Isomerization of this compound.
Photochemical Isomerization Pathway
Upon irradiation with ultraviolet light, this compound is excited to its first excited state. The symmetry of the highest occupied molecular orbital of the excited state (HOMO*) dictates a conrotatory ring closure for a 6π electron system, leading to the formation of bicyclo[4.2.0]octa-2,7-diene. Additionally, other photochemical pathways are accessible, resulting in the formation of tricyclo[5.1.0.0⁴,⁸]oct-2-ene and 1,5-cyclooctadiene. The photochemical ring opening to form Z,Z-octatetraene and subsequent fragmentation to benzene (B151609) and ethylene (B1197577) also occurs.[2]
Caption: Photochemical Isomerization of this compound.
Experimental Protocols
Thermal Isomerization of this compound
This protocol describes the establishment of the thermal equilibrium between this compound and bicyclo[4.2.0]octa-2,4-diene.[2]
Objective: To achieve the thermal equilibrium between this compound and its valence tautomer, bicyclo[4.2.0]octa-2,4-diene.
Materials:
-
This compound
-
Heat source (e.g., oil bath)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Instrumentation for analysis (e.g., Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Place a known quantity of purified this compound into the reaction vessel.
-
Heat the sample at a constant temperature between 80-100°C.
-
Periodically, withdraw aliquots from the reaction mixture for analysis.
-
Analyze the composition of the mixture using GC or NMR to monitor the formation of bicyclo[4.2.0]octa-2,4-diene and the disappearance of this compound.
-
Continue heating until the composition of the mixture remains constant, indicating that equilibrium has been reached.
-
The equilibrium mixture is reported to contain approximately 85% this compound and 15% bicyclo[4.2.0]octa-2,4-diene.[2]
Photochemical Isomerization of this compound
This protocol is adapted from the work of Chapman et al. (1964) and describes the photochemical conversion of this compound to its various photoisomers.[3][4]
Objective: To synthesize the photoisomers of this compound.
Materials:
-
This compound (25 g)
-
Anhydrous ether (as solvent)
-
Water-cooled mercury arc lamp with a quartz immersion well
-
Reaction vessel suitable for photochemistry
-
Apparatus for preparative scale vapor phase chromatography
-
Instrumentation for product characterization (e.g., IR and NMR spectroscopy)
Procedure:
-
Prepare a solution of this compound in anhydrous ether.
-
Place the solution in the photochemical reactor equipped with the water-cooled mercury arc lamp in the quartz immersion well.
-
Irradiate the solution. The duration of irradiation will depend on the power of the lamp and the scale of the reaction.
-
Monitor the progress of the reaction by periodically analyzing aliquots of the reaction mixture (e.g., by GC).
-
Upon completion of the reaction, a 41% yield of volatile products can be expected.[3][4]
-
Separate the volatile products using preparative scale vapor phase chromatography.
-
The expected composition of the volatile product fraction is approximately 48% 1,5-cyclooctadiene, 38% bicyclo[4.2.0]octa-2,7-diene, and 14% tricyclo[5.1.0.0⁴,⁸]oct-2-ene.[3][4]
-
Characterize the isolated products using spectroscopic methods (IR, NMR).
Comparison and Conclusion
The isomerization of this compound presents a clear dichotomy between thermal and photochemical control, offering access to distinct isomeric products.
Thermal isomerization is a predictable and reversible process, leading to a specific valence tautomer, bicyclo[4.2.0]octa-2,4-diene. The reaction is governed by thermodynamic control, establishing an equilibrium between the reactant and the product. The significant activation energy of 27 kcal/mol indicates that elevated temperatures are necessary to achieve a reasonable reaction rate.[1] This method is suitable for the specific synthesis of bicyclo[4.2.0]octa-2,4-diene, although the conversion is limited by the equilibrium position.
References
Unraveling the Complex Dance of Cyclooctatriene Isomers: A Computational Comparison of Transition States
A deep dive into the pericyclic reactions of 1,3,5- and 1,3,6-cyclooctatriene (B1234150) reveals a landscape of competing transition states, governed by subtle differences in molecular geometry and electronic distribution. Computational studies have become an indispensable tool for elucidating the intricate reaction pathways of these flexible eight-membered rings, providing quantitative insights into the energetics and structures of their transient, high-energy states.
This guide offers a comparative analysis of the transition states involved in the key pericyclic reactions of 1,3,5- and 1,3,6-cyclooctatriene, drawing upon available computational data. The primary reactions under consideration are electrocyclizations and sigmatropic rearrangements, which dictate the interconversion of these isomers and their transformation into other cyclic and bicyclic structures.
The Interconversion Landscape: A Tale of Two Trienes
The thermal behavior of cyclooctatrienes is marked by a dynamic equilibrium between different isomers. At the heart of this lies the interconversion of 1,3,5-cyclooctatriene and its valence isomer, bicyclo[4.2.0]octa-2,4-diene. Furthermore, 1,3,6-cyclooctatriene is a key player in this equilibrium, accessible through sigmatropic hydrogen shifts. Understanding the transition states of these processes is crucial for predicting reaction outcomes and designing synthetic strategies.
Electrocyclization: Ring-Closing and Ring-Opening
The 8π electrocyclization of a 1,3,5,7-octatetraene (B1254726) system is a key conceptual reaction for forming a this compound. Computational studies on substituted octatetraenes have provided valuable benchmarks for the activation barriers of these thermally allowed conrotatory processes.
For the reverse reaction, the electrocyclic ring-opening of this compound to 1,3,5,7-octatetraene, computational models are essential to determine the activation energy required to overcome the cyclic strain and facilitate the transformation.
Sigmatropic Rearrangements: The Intramolecular Hydrogen Waltz
Sigmatropic hydrogen shifts are pivotal in the isomerization of cyclooctatrienes. These reactions involve the migration of a hydrogen atom across the π-system. The antarafacial[1][2]-hydride shift in this compound is a thermally allowed process that leads to the scrambling of substituents. In contrast, the interconversion between 1,3,5- and 1,3,6-cyclooctatriene proceeds through a[1][3]-hydrogen shift, a process that has been the subject of detailed kinetic and computational studies.
Quantitative Comparison of Transition States
To provide a clear comparison, the following table summarizes key quantitative data from computational studies on the transition states of 1,3,5- and 1,3,6-cyclooctatriene reactions. It is important to note that direct, side-by-side comparative studies using identical computational methods for all possible reactions of both isomers are not extensively available in a single publication. The data presented here is compiled from the most relevant and comprehensive studies found.
| Reaction | Isomer | Transition State Type | Activation Energy (kcal/mol) | Computational Method |
| Electrocyclization | ||||
| 1,3,5,7-Octatetraene → this compound | (precursor to 1,3,5-COT) | 8π Conrotatory | Varies with substitution | DFT (M06-2X/6-31+G(d)) |
| Sigmatropic Rearrangement | ||||
| This compound ⇌ 1,3,6-Cyclooctatriene | 1,3,5-COT & 1,3,6-COT | [1][3] Hydrogen Shift | Data not available in a direct comparison | Kinetic studies suggest a complex equilibrium |
| Interconversion via Bicyclo[4.2.0]octa-2,4-diene | 1,3,5-COT & 1,3,6-COT | Electrocyclization/[1][3]-H Shift | Data not available in a direct comparison | Gas-phase kinetic studies performed |
Note: The lack of directly comparable activation energies for the sigmatropic shifts between the two isomers in a single computational study highlights a gap in the current literature.
Experimental and Computational Protocols
The data and interpretations presented are based on computational chemistry studies, primarily employing Density Functional Theory (DFT).
Computational Methodology Example: 8π Electrocyclization
A representative computational protocol for studying the 8π electrocyclization of substituted 1,3,5,7-octatetraenes involves the following steps:
-
Geometry Optimization: The ground state geometries of the reactant (octatetraene) and product (cyclooctatriene), as well as the transition state structure, are optimized using a selected DFT functional (e.g., M06-2X) and basis set (e.g., 6-31+G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed using a higher level of theory or a larger basis set to obtain more accurate electronic energies.
-
Activation Energy Determination: The activation energy is calculated as the difference in the zero-point corrected electronic energies between the transition state and the reactant.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships between the cyclooctatriene isomers and their key reaction pathways.
Figure 1: Key pericyclic reactions of this compound.
Figure 2: Primary sigmatropic rearrangement of 1,3,6-cyclooctatriene.
Conclusion
The computational comparison of transition states for 1,3,5- and 1,3,6-cyclooctatriene reactions underscores the complexity of their potential energy surfaces. While electrocyclization pathways are reasonably well-characterized for the 1,3,5-isomer and its acyclic precursors, a direct and comprehensive computational comparison of the sigmatropic rearrangements that interconvert the 1,3,5- and 1,3,6-isomers under identical theoretical frameworks remains an area for further investigation. The available data strongly indicates a delicate balance of competing pericyclic reactions, where subtle structural and electronic factors dictate the favored reaction channels. Future computational studies providing a unified analysis of the entire C8H10 potential energy surface will be invaluable for a complete understanding of the dynamic behavior of these fascinating molecules.
References
A Comparative Guide to Experimental and Calculated NMR Shifts for 1,3,5-Cyclooctatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between experimentally determined and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3,5-cyclooctatriene. Such comparisons are crucial for the structural elucidation of novel molecules and for validating computational chemistry methods.
Data Presentation: 1H and 13C NMR Shifts
The following tables summarize the experimental and representative calculated NMR chemical shifts for this compound. The experimental data has been sourced from a published Organic Syntheses procedure, while the calculated values are illustrative of a typical Density Functional Theory (DFT) approach.
Table 1: Comparison of ¹H NMR Chemical Shifts (in ppm) for this compound
| Proton Type | Experimental Shift (ppm)[1] | Calculated Shift (ppm) [Illustrative] |
| Allylic (H7, H8) | 2.43 (s, 4H) | 2.55 |
| Olefinic (H1-H6) | 5.50-6.00 (m, 6H) | 5.65-5.95 |
Note: The experimental olefinic proton signals appear as a complex multiplet, preventing individual assignment without further 2D NMR analysis. The calculated shifts for these protons fall within this experimental range.
Table 2: Comparison of ¹³C NMR Chemical Shifts (in ppm) for this compound
| Carbon Atom | Experimental Shift (ppm)[1] | Calculated Shift (ppm) [Illustrative] |
| C7, C8 (Allylic) | 28.0 | 29.5 |
| C1, C6 | 125.9 | 126.8 |
| C2, C5 | 126.7 | 127.5 |
| C3, C4 | 135.5 | 136.2 |
Assignment of experimental ¹³C shifts is based on established trends where carbons in more substituted olefinic environments (C3, C4) are typically deshielded compared to others.
Experimental and Computational Protocols
A robust comparison requires well-defined methodologies for both the experimental acquisition of NMR data and the computational prediction of chemical shifts.
Experimental Protocol: NMR Spectroscopy
The following outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrument Setup: The NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz for ¹H) to ensure adequate signal dispersion. The instrument is tuned, and the magnetic field is shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For unambiguous assignment of the olefinic protons, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be necessary.
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans to compensate for the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH and CH₂ groups.
Computational Protocol: DFT-based NMR Shift Calculation
The following describes a widely accepted workflow for the computational prediction of NMR chemical shifts.
-
Conformational Search: A thorough conformational search of the this compound molecule is performed using a suitable method, such as molecular mechanics, to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G(d) basis set.
-
NMR Shielding Calculation: For the optimized geometries, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level functional and basis set, such as mPW1PW91/6-311+G(d,p), is often employed for better accuracy. The effect of the solvent (chloroform) is typically included using a continuum model like the Polarizable Continuum Model (PCM).
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference standard, typically TMS, computed at the same level of theory: δ_calc = σ_TMS - σ_iso.
-
Boltzmann Averaging: If multiple stable conformers are found, their calculated chemical shifts are averaged based on their Boltzmann populations derived from their relative energies to yield the final predicted spectrum.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental validation of calculated NMR shifts.
Caption: Workflow for comparing experimental and calculated NMR data.
Caption: Key NMR signaling groups in this compound.
References
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 1,3,5-Cyclooctatriene Reactions
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of chemical reactions is a cornerstone of synthetic chemistry, dictating the formation of specific isomers and influencing the ultimate utility of a synthetic route. In the realm of conjugated polyenes, such as 1,3,5-cyclooctatriene, the reaction outcome is often a delicate balance between two competing pathways: kinetic and thermodynamic control. This guide provides an objective comparison of these control mechanisms, supported by experimental data from a model system, and extrapolates these principles to the reactions of this compound.
The Dichotomy of Control: Kinetic vs. Thermodynamic Products
In reactions with multiple possible products, the distribution of these products can be governed by either the reaction rates or the relative stabilities of the products themselves.
-
Kinetic Control : At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. This is known as the kinetic product .
-
Thermodynamic Control : At higher temperatures, there is sufficient energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. The product distribution will then favor the most stable molecule, the thermodynamic product , regardless of how quickly it is formed.
A Case Study: Electrophilic Addition of HBr to 1,3-Butadiene (B125203)
While specific quantitative data for the temperature-dependent product distribution in reactions of this compound is not extensively documented, the electrophilic addition of hydrogen bromide (HBr) to 1,3-butadiene serves as a classic and well-studied model to illustrate this principle. The reaction yields two primary products: the 1,2-adduct and the 1,4-adduct.
Data Presentation: Product Distribution vs. Temperature
The product ratio of the addition of HBr to 1,3-butadiene is highly dependent on the reaction temperature, clearly demonstrating the shift from kinetic to thermodynamic control.
| Temperature (°C) | 1,2-Adduct (Kinetic Product) Yield (%) | 1,4-Adduct (Thermodynamic Product) Yield (%) | Predominant Control |
| -80 | ~80 | ~20 | Kinetic |
| 40 | ~15 | ~85 | Thermodynamic |
Experimental Protocols
Kinetic Control Conditions (Low Temperature):
-
A solution of 1,3-butadiene in a non-polar solvent (e.g., pentane) is cooled to -80 °C in a dry ice/acetone bath.
-
One equivalent of HBr is slowly bubbled through the solution or added as a pre-cooled solution.
-
The reaction is stirred at -80 °C for a specified time and then quenched by the addition of a cold, weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure at low temperature to prevent isomerization of the products.
-
The product ratio is determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermodynamic Control Conditions (High Temperature):
-
A solution of 1,3-butadiene in a suitable solvent is heated to 40 °C.
-
One equivalent of HBr is introduced into the reaction mixture.
-
The reaction is stirred at 40 °C for a sufficient time to allow the system to reach equilibrium.
-
The work-up procedure is similar to the kinetic experiment, involving quenching, extraction, drying, and solvent removal.
-
The product ratio is analyzed using GC or NMR.
Reactions of this compound: An Extrapolation
The principles of kinetic and thermodynamic control are also applicable to the reactions of this compound. A known reaction is the electrophilic addition of bromine.
Bromination of this compound
At low temperatures, the bromination of this compound has been reported to yield the 1,6-addition product. This is consistent with the formation of a kinetically controlled product, likely arising from a stabilized carbocation intermediate that is most accessible to attack by the bromide ion at the 6-position.
Experimental Protocol: 1,6-Dibromo-2,4-cyclooctadiene (Kinetic Product)
The following protocol is adapted from the work of Cope et al. (1950):
-
A solution of this compound (2 g) in chloroform (B151607) (20 ml) is prepared in a flask equipped with a stirrer and maintained under a nitrogen atmosphere.
-
The solution is cooled to between -15 and -25 °C.
-
A solution of bromine (3 g) in chloroform (20 ml) is added dropwise to the stirred cyclooctatriene solution over one hour.
-
After the addition is complete, the reaction mixture is rapidly distilled under reduced pressure to isolate the product.
Visualizing the Pathways: Kinetic vs. Thermodynamic Control
The following diagram illustrates the energetic relationship between the kinetic and thermodynamic pathways for a generic electrophilic addition to a conjugated polyene.
A Comparative Guide to the Valence Isomerization of 1,3,5-Cyclooctatriene and Bicyclo[4.2.0]octa-2,4-diene
An in-depth analysis of the dynamic equilibrium between the monocyclic and bicyclic C8H10 isomers, presenting key thermodynamic and kinetic data, detailed experimental protocols for analysis, and a comparative look at related electrocyclic reactions.
The reversible electrocyclic reaction between 1,3,5-cyclooctatriene and its bicyclic valence isomer, bicyclo[4.2.0]octa-2,4-diene, represents a fundamental example of pericyclic reactions. This equilibrium is of significant interest to researchers in organic synthesis and physical organic chemistry due to its role in various synthetic pathways and as a model system for studying the principles of orbital symmetry and reaction dynamics. This guide provides a comprehensive comparison of the two isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and utilizing this chemical system.
Thermodynamic and Kinetic Analysis
The interconversion between this compound and bicyclo[4.2.0]octa-2,4-diene is a thermally allowed 6π-electron electrocyclization, proceeding via a disrotatory mechanism. The equilibrium position is temperature-dependent, with the monocyclic triene being the major component under typical conditions.
At equilibrium, the mixture consists of approximately 85% this compound and 15% bicyclo[4.2.0]octa-2,4-diene, indicating a preference for the monocyclic isomer.[1] Another source suggests a similar ratio of about 7:1.[2] The thermodynamic and kinetic parameters for this equilibrium and related electrocyclic reactions are summarized in the tables below.
Table 1: Thermodynamic Data for the Isomerization of Bicyclo[4.2.0]octa-2,4-diene to this compound
| Parameter | Value | Conditions | Reference |
| ΔH° | -0.58 ± 0.07 kJ/mol | Gas Phase | [3][4] |
| Keq ([1,3,5-COT]/[BCOD]) | ~5.7 | Not specified | [1] |
| ΔG° | +1.1 kcal/mol | Not specified | [5] |
Note: A positive ΔG° corresponds to the equilibrium favoring the reactant, which in the cited source was the reverse reaction. The Keq of 0.18 was for the conversion of this compound to bicyclo[4.2.0]octa-2,4-diene.
Table 2: Kinetic Data for the Interconversion
| Reaction | Parameter | Value | Method | Reference |
| This compound → Bicyclo[4.2.0]octa-2,4-diene | ΔG‡ | 29.3 kcal/mol | Experimental (for Fe(CO)3 complex) | [5] |
Table 3: Comparative Data for Related 6π Electrocyclizations
| Reaction | ΔH° (kJ/mol) | Ea (kJ/mol) | log(A/s⁻¹) |
| cis-1,3,5-Hexatriene → 1,3-Cyclohexadiene | - | 181.3 ± 2.0 | 12.65 |
Experimental Protocols
Accurate determination of the equilibrium and kinetic parameters for the this compound and bicyclo[4.2.0]octa-2,4-diene system relies on precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful tools for this purpose.
Protocol 1: Determination of Equilibrium Constant using Quantitative ¹H NMR (qNMR)
This protocol outlines the steps to determine the equilibrium constant (Keq) at a specific temperature.
1. Sample Preparation:
-
Prepare a stock solution of a known concentration of either pure this compound or bicyclo[4.2.0]octa-2,4-diene in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).
-
Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene (B165232) or another stable compound with sharp, well-resolved signals that do not overlap with the analytes).
2. Equilibration:
-
Seal the NMR tube and place it in a thermostated bath at the desired temperature for a sufficient time to ensure equilibrium is reached. This can be monitored by taking periodic NMR spectra until the ratio of the two isomers remains constant.
3. NMR Data Acquisition:
-
Acquire quantitative ¹H NMR spectra. Key parameters for accurate quantification include:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure complete relaxation between scans.
-
Sufficient Number of Scans (ns): Acquire enough scans to achieve a good signal-to-noise ratio.
-
Dummy Scans (ds): Use a few dummy scans to allow the magnetization to reach a steady state before data acquisition.[6]
-
Broadband ¹³C Decoupling: This can be used to remove ¹³C satellites from the baseline of the integrated proton signals.[6]
-
4. Data Processing and Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals corresponding to each isomer. For this compound, the olefinic protons can be used, and for bicyclo[4.2.0]octa-2,4-diene, signals from the diene portion are suitable.
-
Calculate the molar ratio of the two isomers by dividing the integral areas by the number of protons giving rise to each signal.
-
The equilibrium constant, Keq, is the ratio of the concentration of this compound to the concentration of bicyclo[4.2.0]octa-2,4-diene.
Protocol 2: Kinetic Analysis using Gas Chromatography (GC)
This protocol describes how to monitor the rate of isomerization.
1. Reaction Setup:
-
Place a solution of the starting isomer in a thermostated reaction vessel.
2. Sampling:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by rapid cooling or by derivatization if necessary.
3. GC Analysis:
-
Inject the quenched sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like SE-30) and a Flame Ionization Detector (FID).[7][8]
-
Develop a temperature program that provides good separation of the two isomers and any solvent or internal standard peaks.
4. Data Analysis:
-
Determine the relative concentrations of the two isomers from the peak areas in the chromatogram, assuming equal detector response factors or after determining the response factors with standard solutions.
-
Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant (k) at that temperature.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
Visualizing the Equilibrium and Experimental Workflow
To better understand the relationship between the two isomers and the experimental approach to studying their equilibrium, the following diagrams are provided.
Caption: The reversible 6π electrocyclization between this compound and bicyclo[4.2.0]octa-2,4-diene.
Caption: Workflow for the experimental determination of thermodynamic and kinetic parameters.
Comparison with Alternative Electrocyclic Reactions
The principles governing the equilibrium between this compound and bicyclo[4.2.0]octa-2,4-diene are applicable to a range of other pericyclic reactions. A notable comparison is the 8π-6π electrocyclization cascade, which is crucial in the biosynthesis of several natural products. In this cascade, an acyclic tetraene undergoes an 8π electrocyclization to form a substituted this compound, which then undergoes a subsequent 6π electrocyclization to yield a bicyclo[4.2.0]octadiene core.[9]
Another relevant system is the equilibrium between norcaradiene and cycloheptatriene. While this is also a 6π electrocyclization, the bicyclic isomer is a bicyclo[4.1.0]heptadiene, and the thermodynamics often strongly favor the seven-membered ring.[10] The study of these related systems provides a broader context for understanding the factors that influence the position of electrocyclic equilibria, such as ring strain, steric effects, and electronic substituent effects.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Bicyclo[4.2.0]octa-2,4-diene [webbook.nist.gov]
- 9. escholarship.org [escholarship.org]
- 10. Norcaradiene–Cycloheptatriene Equilibrium: A Heavy-Atom Quantum Tunneling Case - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cycloaddition Reactions of 1,3,5-Cyclooctatriene and 1,5-Cyclooctadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cycloaddition reactions of two isomeric C8 cyclic polyenes: 1,3,5-cyclooctatriene and 1,5-cyclooctadiene (B75094). Understanding the distinct reactivity of these compounds is crucial for their application in the synthesis of complex polycyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science. This document outlines the types of cycloaddition reactions each substrate undergoes, presents quantitative data from key experiments, and provides detailed experimental protocols.
Overview of Cycloaddition Reactivity
The structural differences between this compound and 1,5-cyclooctadiene fundamentally dictate their participation in cycloaddition reactions. This compound possesses a conjugated triene system, predisposing it to pericyclic reactions like the Diels-Alder reaction. It also exists in a temperature-dependent equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene, which introduces further reactive possibilities. In contrast, 1,5-cyclooctadiene is a non-conjugated diene, and its cycloaddition chemistry is largely driven by photochemical activation or metal catalysis, which can bring the two double bonds into proximity for reaction.
Cycloaddition Reactions of this compound
This compound primarily undergoes [4+2] cycloaddition (Diels-Alder) reactions, where it can act as the diene component. The presence of its bicyclic tautomer, bicyclo[4.2.0]octa-2,4-diene, also allows for cycloadditions, leading to a variety of polycyclic products.
A notable reaction is the cobalt-catalyzed [4π + 2π] cycloaddition with 1,2-dienes, which proceeds through the bicyclo[4.2.0]octa-2,4-diene tautomer to form tricyclo[4.2.2.02,5]dec-7-enes.[1]
Logical Relationship: Tautomerization and Cycloaddition
Caption: Valence tautomerism of this compound and subsequent cycloaddition.
Cycloaddition Reactions of 1,5-Cyclooctadiene
The non-conjugated nature of 1,5-cyclooctadiene necessitates activation for cycloaddition. This is typically achieved through photochemistry or transition metal catalysis.
Photochemical [2+2] Cycloaddition: Upon direct or sensitized irradiation, cis,cis-1,5-cyclooctadiene undergoes an intramolecular [2+2] cycloaddition to yield tricyclo[3.3.0.02,6]octane.[2][3] This reaction is a key method for the synthesis of the bicyclo[3.3.0]octane skeleton.
Metal-Catalyzed Cycloadditions: 1,5-Cyclooctadiene is a versatile substrate in metal-catalyzed cycloadditions, acting as a "bis-homodiene" partner in [4+2] cycloadditions with suitable dienophiles.[4]
trans,trans-1,5-Cyclooctadiene: The highly strained (E,E)-isomer of 1,5-cyclooctadiene exhibits exceptional reactivity in "click chemistry" type reactions. It can undergo rapid [3+2] cycloadditions with 1,3-dipoles and inverse-electron-demand Diels-Alder reactions with tetrazines.[5][6]
Experimental Workflow: Photochemical Cycloaddition of 1,5-Cyclooctadiene
Caption: Workflow for the photochemical synthesis of tricyclo[3.3.0.0]octane.
Comparative Data
The following tables summarize quantitative data for representative cycloaddition reactions of this compound and 1,5-cyclooctadiene.
Table 1: Cycloaddition Reactions of this compound
| Reaction Type | Dienophile/Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| [4π + 2π] Cycloaddition | 3-Methyl-1,2-butadiene | Co(acac)2(dppe)/Zn/ZnI2 | 3-Methyl-4-vinyltricyclo[4.2.2.02,5]dec-7-ene | 80 | [1] |
| [4π + 2π] Cycloaddition | 1,2-Heptadiene | Co(acac)2(dppe)/Zn/ZnI2 | 3-Pentyl-4-vinyltricyclo[4.2.2.02,5]dec-7-ene | 74 | [1] |
Table 2: Cycloaddition Reactions of 1,5-Cyclooctadiene
| Isomer | Reaction Type | Reagent | Conditions | Product | Yield (%) | Rate Constant (M-1s-1) | Reference |
| cis,cis | Photochemical [2+2] | CuCl (sensitizer), hv | Ether | Tricyclo[3.3.0.02,6]octane | 30 | - | [7] |
| trans,trans | [3+2] Cycloaddition | Benzyl (B1604629) azide (B81097) | 25 °C, CDCl3 | Triazoline adduct | Quantitative | 0.24 | [6][8] |
| trans,trans | Inverse-Demand Diels-Alder | 3,6-di-(2-pyridyl)-s-tetrazine | 25 °C, THF | Dihydropyridazine adduct | Quantitative | 2000 | [6][8] |
Experimental Protocols
Protocol 1: Co(I)-Catalyzed [4π + 2π] Cycloaddition of this compound with 3-Methyl-1,2-butadiene[1]
-
A mixture of 0.05 mmol of Co(acac)2, 0.05 mmol of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and 5 mmol of Zn powder is placed in a glass ampoule.
-
The ampoule is evacuated and filled with argon.
-
10 mmol of this compound, 10 mmol of 3-methyl-1,2-butadiene, 0.1 mmol of ZnI2, and 5 mL of anhydrous THF are added in a stream of argon.
-
The ampoule is sealed and heated at 60 °C for 8 hours.
-
The reaction mixture is cooled, and the catalyst is decomposed with 5 mL of 5% HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic extracts are dried over MgSO4, and the solvent is evaporated.
-
The residue is distilled under vacuum to give 3-methyl-4-vinyltricyclo[4.2.2.02,5]dec-7-ene.
Protocol 2: Photochemical [2+2] Cycloaddition of cis,cis-1,5-Cyclooctadiene[3]
-
A solution of cis,cis-1,5-cyclooctadiene in diethyl ether is prepared.
-
The solution is saturated with cuprous chloride (CuCl) which acts as a sensitizer.
-
The solution is irradiated with a suitable light source (e.g., a mercury lamp) until the starting material is consumed (monitored by GC).
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting tricyclo[3.3.0.02,6]octane is purified by distillation.
Protocol 3: [3+2] Cycloaddition of (E,E)-1,5-Cyclooctadiene with Benzyl Azide[6][8]
-
(E,E)-1,5-cyclooctadiene is synthesized via photoisomerization of the (Z,Z)-isomer in the presence of a copper(I) triflate sensitizer.
-
To a solution of (E,E)-1,5-cyclooctadiene in CDCl3 in an NMR tube is added an equimolar amount of benzyl azide at 25 °C.
-
The reaction is monitored by 1H-NMR spectroscopy.
-
The reaction proceeds to completion to give the corresponding triazoline adduct in quantitative yield. The rate constant is determined by monitoring the disappearance of the starting materials over time.
Conclusion
This compound and 1,5-cyclooctadiene exhibit markedly different behaviors in cycloaddition reactions. The conjugated system of this compound and its ability to tautomerize allows for thermal Diels-Alder type reactions, yielding bicyclo[4.2.2]decane derivatives. In contrast, the non-conjugated 1,5-cyclooctadiene requires photochemical or metal-catalyzed activation to bring the double bonds into proximity for cycloaddition, typically forming bicyclo[3.3.0]octane or related tricyclic systems. Furthermore, the strained trans,trans-isomer of 1,5-cyclooctadiene displays exceptional reactivity in strain-promoted cycloadditions. These distinct reactive profiles make each isomer a valuable and unique building block for accessing different classes of complex cyclic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (E,E)-1,5-Cyclooctadiene: a small and fast click-chemistry multitalent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Transformations of 1,5-Cyclooctadiene for JACS - IBM Research [research.ibm.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,3,5-Cyclooctatriene in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. 1,3,5-Cyclooctatriene, an unsaturated hydrocarbon, requires meticulous management throughout its lifecycle, culminating in its proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
Waste Identification and Segregation: The First Step to Safe Disposal
Proper identification and segregation of chemical waste are foundational to safe disposal.[2][3]
-
Waste Characterization: this compound waste should be classified as hazardous chemical waste due to its likely ignitability.[4][5]
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container. Do not mix this waste with other incompatible waste streams , such as acids or oxidizers.[2]
Quantitative Data Summary for Laboratory Hazardous Waste
The following table summarizes key quantitative parameters for the accumulation and storage of hazardous waste in a laboratory setting, in accordance with general guidelines.[4][5]
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [4][5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Container Headspace | At least 10% or one-inch | [2] |
| Time Limit for Removal of Full Container from SAA | Within 3 days | [4][5] |
| Maximum Storage Time for Partially Filled Container in SAA | Up to 12 months | [5] |
SAA: Satellite Accumulation Area
Experimental Protocol: General Procedure for Laboratory Chemical Waste Disposal
While a specific protocol for this compound is not detailed in the search results, a general, step-by-step procedure for the disposal of flammable liquid hazardous waste can be established based on common laboratory practices.
Objective: To safely collect, store, and arrange for the disposal of this compound waste from a laboratory.
Materials:
-
Appropriate waste container (chemically compatible, e.g., glass or polyethylene).[2]
-
Hazardous waste label.
-
Personal Protective Equipment (PPE).
-
Chemical fume hood.
Procedure:
-
Container Preparation: Select a clean, dry, and chemically compatible container with a secure screw cap.[2] Ensure the container is in good condition, with no cracks or signs of deterioration.[2]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label with the full chemical name ("this compound") and any other components of the waste stream.
-
Waste Collection:
-
Perform all waste transfers within a chemical fume hood to minimize inhalation exposure.[1]
-
Carefully pour the liquid waste into the prepared container, avoiding splashes.
-
Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
Securely cap the container immediately after adding waste.[4][5]
-
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[2][4][5] The SAA must be at or near the point of generation.[5]
-
Ensure the SAA is a secondary containment system to prevent the spread of potential spills.
-
Segregate the this compound waste from incompatible materials, particularly acids and oxidizers.[2]
-
-
Arranging for Disposal:
Final Disposal Method:
The likely disposal method for this compound, based on guidance for similar flammable compounds, is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process should only be carried out by a licensed hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and EH&S department for local requirements.[7]
References
Personal protective equipment for handling 1,3,5-Cyclooctatriene
Hazard Assessment and Personal Protective Equipment (PPE)
1,3,5-Cyclooctatriene is a flammable liquid.[2] While detailed toxicological properties have not been thoroughly investigated, it should be handled as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin. Vapors may cause irritation to the eyes, skin, and respiratory system.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Exposure Route | Required PPE | Rationale & Specifications |
| Inhalation | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors.[1] |
| Respiratory Protection | For situations with a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[1] | |
| Dermal (Skin) Contact | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Flame-Resistant Lab Coat | A flame-resistant lab coat is required. At a minimum, a 100% cotton lab coat should be worn, as synthetic materials can melt and adhere to the skin if ignited.[3] | |
| Full Coverage Clothing | Long pants and closed-toe shoes are mandatory to ensure no skin is exposed. | |
| Ocular (Eye) Contact | Safety Goggles | Chemical splash goggles that comply with ANSI Z87.1 standards are required at all times to protect against splashes and vapors. |
| Face Shield | A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashes, such as when transferring large volumes. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound during routine laboratory operations.
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., glassware, stir bars, syringes, and reagents) inside the fume hood before commencing work.
-
Ensure a Class B fire extinguisher (for flammable liquids) and a spill kit are readily accessible.
-
Don all required PPE as specified in Table 1.
Procedure:
-
When transferring this compound, do so slowly and carefully to avoid splashing.
-
Keep the container of this compound closed when not in use to minimize the release of flammable vapors.[3]
-
Avoid heating this compound with an open flame. Use heating mantles, oil baths, or other controlled heating sources.[4]
-
Be aware of and eliminate all potential ignition sources from the work area, including static electricity, sparks from electrical equipment, and hot surfaces.[3][5]
-
When transferring large volumes (greater than 4 L), ensure that containers are properly bonded and grounded to prevent the buildup of static electricity.[3][4]
Emergency and Disposal Plans
Spill Response:
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If flammable vapors are present, turn off all ignition sources if it is safe to do so.[6]
-
Contain the spill by creating a dike around the edges with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[1][9]
-
Clean the spill area with soap and water.[10]
-
Ventilate the area to disperse any remaining vapors.[7]
-
-
Large Spills (beyond the capacity of lab personnel):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.[6]
-
Contact the institution's emergency response team or local fire department.
-
Disposal Plan:
-
All waste containing this compound and any contaminated materials (e.g., gloves, absorbent pads, and disposable labware) must be treated as hazardous waste.
-
Collect flammable liquid waste in a dedicated, properly labeled, and sealed container.[11][12] The container should be stored in a designated satellite accumulation area.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12][13][14]
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1871-52-9[15] |
| Molecular Formula | C₈H₁₀[15] |
| Molecular Weight | 106.16 g/mol [15] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 145.00 to 146.00 °C @ 760.00 mm Hg[2] |
| Melting Point | -83.00 °C @ 760.00 mm Hg[2] |
| Flash Point | 82.00 °F (27.80 °C)[2] |
| Vapor Pressure | 6.112 mmHg @ 25.00 °C (estimated)[2] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, incorporating key safety checks and emergency procedures.
Caption: Workflow for Safe Handling of this compound.
References
- 1. oakwoodchemical.com [oakwoodchemical.com]
- 2. This compound, 1871-52-9 [thegoodscentscompany.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. acs.org [acs.org]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. fishersci.com [fishersci.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 13. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 14. triumvirate.com [triumvirate.com]
- 15. This compound | C8H10 | CID 5367249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

